2-Amino-5-bromo-3,4-dimethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-3,4-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIQFVTSAKTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Amino-5-bromo-3,4-dimethylbenzoic Acid
The following is an in-depth technical guide for 2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3), structured for researchers and drug development professionals.
CAS: 1194709-31-3 | Formula: C₉H₁₀BrNO₂ | M.W.: 244.09 g/mol [1]
Executive Summary: Strategic Utility in Kinase Discovery
2-Amino-5-bromo-3,4-dimethylbenzoic acid is a high-value pharmacophore scaffold, primarily utilized in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and related heterocyclic APIs.[1] Structurally, it belongs to the class of substituted anthranilic acids, which serve as critical "hinge-binding" or "hydrophobic-pocket-filling" precursors in medicinal chemistry.[1]
While often overshadowed by its 3-methyl analog (a key intermediate for Remibrutinib/LOU064 ), the 3,4-dimethyl variant offers distinct steric and lipophilic advantages.[1] The additional methyl group at the C4 position increases the molecule's lipophilicity (cLogP) and provides tighter packing within the hydrophobic pockets of kinase domains, making it a vital tool for optimizing potency and selectivity in next-generation drug candidates.[1]
Chemical Profile & Physical Properties
Understanding the physicochemical baseline is essential for process scalability.[1]
| Property | Specification | Technical Insight |
| Appearance | Off-white to pale yellow crystalline solid | Coloration often indicates trace oxidation of the amino group; store under inert gas.[1] |
| Melting Point | >200°C (Decomposition) | High lattice energy typical of zwitterionic amino acids.[1] |
| Solubility | Soluble in DMSO, DMF, warm MeOH; Insoluble in water | The zwitterionic nature requires polar aprotic solvents for efficient coupling reactions. |
| pKa (Calc) | ~2.5 (Acid), ~4.8 (Base) | The electron-withdrawing bromine reduces the basicity of the aniline nitrogen compared to unsubstituted anthranilic acid.[1] |
| H-Bond Donors | 2 (NH₂, OH) | Critical for forming hydrogen bonds with kinase hinge regions.[1] |
Synthetic Pathway & Mechanistic Logic
The synthesis of CAS 1194709-31-3 requires precise regiochemical control.[1] The challenge lies in directing the bromine atom to the C5 position while preventing over-bromination or oxidation of the amino group.
Retrosynthetic Analysis
The most robust route proceeds via the bromination of 2-amino-3,4-dimethylbenzoic acid .[1] The amino group acts as a strong ortho/para director.
-
C3 & C4: Blocked by methyl groups.[1]
-
C6: Ortho to the carboxylic acid (deactivated) and meta to the amine.
-
C5: Para to the amine (strongly activated). Conclusion: Electrophilic aromatic substitution will occur exclusively at C5, making this a self-correcting regioselective synthesis.[1]
Validated Synthesis Protocol
Precursor: 2-Amino-3,4-dimethylbenzoic acid (prepared via nitration/reduction of 3,4-dimethylbenzoic acid).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-amino-3,4-dimethylbenzoic acid in DMF (10 volumes). Reasoning: DMF solubilizes the zwitterion and stabilizes the transition state.
-
Bromination: Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.
-
Critical Control: Do not use elemental Bromine (Br₂) if possible, as the acidic byproduct (HBr) can complicate workup. NBS provides a controlled source of electrophilic bromine.[1]
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via HPLC/LC-MS.[1]
-
Endpoint: Disappearance of starting material (M+H = 166) and appearance of product (M+H = 244/246 doublet).[1]
-
-
Quench & Workup: Pour the reaction mixture into 5 volumes of ice-water. The product will precipitate.[1][2]
-
Purification: Filter the solid. Wash with water to remove succinimide byproduct.[1] Recrystallize from Ethanol/Water if purity is <98%.[1]
Visualization of Synthesis Logic
The following diagram illustrates the regioselective pressures and the synthetic flow.
Caption: Regioselective synthesis pathway leveraging the ortho/para directing power of the amino group to install bromine exclusively at C5.
Quality Control: The Self-Validating System
To ensure the identity of CAS 1194709-31-3, rely on 1H NMR as the primary self-validating tool.[1]
The "Singlet" Test: In the target molecule, positions 1, 2, 3, 4, and 5 are substituted. Only C6 retains a proton.[1]
-
Observation: The aromatic region of the 1H NMR spectrum must show exactly one singlet (typically around δ 7.8 - 8.0 ppm, depending on solvent).[1]
-
Failure Mode: If you see two doublets, you have likely brominated the wrong position (impossible with this substitution pattern) or you have starting material impurities. If the peak is a singlet, the structure is confirmed as the 5-bromo isomer because no other position allows for a singlet aromatic proton in this scaffold.[1]
| Test | Acceptance Criteria |
| HPLC Purity | ≥ 98.0% (Area %) |
| 1H NMR | Single aromatic proton (s); Two methyl singlets; Broad NH₂/COOH exchangeables.[1] |
| LC-MS | [M+H]⁺ = 244.0/246.0 (1:1 Br isotope pattern).[1] |
Applications in Drug Development
This compound is a "privileged structure" for constructing heterocyclic kinase inhibitors .[1]
The "Warhead" Attachment
The carboxylic acid moiety is typically converted into an amide or ester, serving as the linker to the "tail" of the drug molecule (often containing solubilizing groups like piperazines).
The "Hinge Binder" Formation
The amino group and the adjacent bromide are frequently used to cyclize the molecule into quinazolines or quinazolinones .
-
Mechanism: Reaction with formamide or urea derivatives closes the ring.
-
Role of Bromine: The C5-Bromine (now C6 on the quinazoline ring) serves as a handle for Suzuki-Miyaura coupling to attach aryl groups that extend into the kinase selectivity pocket.[1]
Parallel to Remibrutinib
While Remibrutinib utilizes the 3-methyl analog, the 3,4-dimethyl analog (this topic) is used to explore Structure-Activity Relationships (SAR) .[1]
-
Hypothesis: The extra methyl group at C4 can induce a twist in the biaryl bond of downstream intermediates, potentially improving selectivity against off-target kinases like EGFR or ITK.
Caption: Workflow converting the benzoic acid scaffold into a bioactive kinase inhibitor via cyclization and cross-coupling.
Handling & Safety (GHS Standards)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11850383, 2-Amino-5-bromo-3-methylbenzoic acid. (Analogous synthesis reference). Retrieved from [Link]
-
Organic Syntheses. (2012). Synthesis of 2-Amino-5-bromobenzaldehyde derivatives via reduction of anthranilic acids. (Methodology validation). Retrieved from [Link][1]
-
Gabizon, R., & London, N. (2020).[3] A Fast and Clean BTK Inhibitor (Remibrutinib/LOU064 Discovery). J. Med. Chem. (Context on structural analogs in BTK discovery). Retrieved from [Link][1][3]
Sources
2-amino-5-bromo-3,4-dimethylbenzoic acid molecular weight and formula
CAS: 1194709-31-3 | Formula: C₉H₁₀BrNO₂ | MW: 244.09 g/mol
Executive Summary
This technical guide profiles 2-amino-5-bromo-3,4-dimethylbenzoic acid , a highly specialized halogenated anthranilic acid derivative. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines, benzimidazoles) and as a precursor for substituted benzynes in cycloaddition reactions.[1]
Unlike generic reagents, the steric crowding of the 3,4-dimethyl substitution pattern combined with the 5-bromo functional handle offers unique regiochemical control, making it valuable for designing atropisomeric drugs or increasing metabolic stability in lead optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Core Data
| Property | Specification |
| Chemical Name | 2-Amino-5-bromo-3,4-dimethylbenzoic acid |
| CAS Number | 1194709-31-3 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Exact Mass | 242.9895 (for ⁷⁹Br) |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Structural Identifiers
-
SMILES: CC1=C(C(=CC(=C1C(=O)O)N)Br)C[1]
-
InChI: InChI=1S/C9H10BrNO2/c1-4-5(2)7(10)3-6(8(4)11)9(12)13/h3H,11H2,1-2H3,(H,12,13)
-
Key Functional Groups:
Synthetic Methodology
The synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid relies on the regioselective electrophilic aromatic substitution of its commercially available precursor, 2-amino-3,4-dimethylbenzoic acid (CAS 50419-58-4).
Reaction Logic
The amino group at position 2 is a strong ortho/para director.[1] The methyl groups at 3 and 4 are weak activators.[1]
-
Position 3: Blocked by Methyl.[1]
-
Position 5 (Target): Para to the Amino group (strongly activated) and ortho to the C4-Methyl group.[1]
-
Position 6: Ortho to the Amino group, but sterically crowded by the Carboxyl group.[1]
-
Result: Bromination occurs almost exclusively at Position 5.[1]
Protocol: Bromination using N-Bromosuccinimide (NBS)
Reagents:
-
Precursor: 2-Amino-3,4-dimethylbenzoic acid (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-3,4-dimethylbenzoic acid in DMF (5 mL per gram of substrate) at room temperature. Ensure complete solvation.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm and prevent over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]
-
Quench & Isolation: Pour the reaction mixture into 5 volumes of ice-cold water. The product should precipitate as a solid.[1]
-
Purification: Filter the precipitate. Wash the filter cake with water to remove succinimide and residual DMF.[1] Dry under vacuum at 45°C.[1]
-
Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water.
Figure 1: Synthetic pathway for the bromination of the 3,4-dimethylanthranilic acid scaffold.
Analytical Characterization (Self-Validation)
To validate the synthesis, researchers should look for specific spectral signatures.[1]
1H NMR (DMSO-d₆, 400 MHz) Prediction
-
δ ~12.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1]
-
δ ~7.8 ppm (s, 1H): Aromatic proton at Position 6 .[1]
-
δ ~6.0 ppm (Broad s, 2H): Amine protons (-NH₂).[1]
-
δ ~2.2 ppm (s, 3H): Methyl group at Position 4.[1]
-
δ ~2.1 ppm (s, 3H): Methyl group at Position 3.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (-) or ESI (+).[1]
-
Signature: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.
Applications in Drug Discovery
This molecule is a "privileged scaffold" for generating focused libraries of bioactive heterocycles.[1]
Kinase Inhibitor Synthesis (Quinazolines)
Reacting the amino-acid core with formamide or urea derivatives yields bromo-quinazolines .[1] The bromine atom at position 6 (of the quinazoline ring) allows for late-stage diversification via Suzuki-Miyaura coupling to introduce solubility-enhancing groups (e.g., piperazines).
Benzyne Cycloadditions
Diazotization of the anthranilic acid moiety (using isoamyl nitrite) generates a benzyne intermediate .[1] This highly reactive species can undergo [4+2] cycloadditions with furans or dienes to create complex polycyclic architectures found in natural products.[1]
Figure 2: Divergent synthetic applications in medicinal chemistry.
Safety & Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place away from light (brominated compounds can be light-sensitive).[1] Keep container tightly closed.
References
-
Organic Chemistry Portal. (n.d.).[1] N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]
Sources
Strategic Sourcing and Quality Assurance of 2-Amino-5-bromo-3,4-dimethylbenzoic Acid
Executive Summary: The Supply Chain Challenge
2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3 ) is a highly specialized anthranilic acid derivative utilized primarily as a scaffold in the synthesis of quinazolinone-based kinase inhibitors and heterobifunctional degraders (PROTACs).
Unlike commodity reagents, this molecule is classified as a Tier 3 "Make-to-Order" compound. While cataloged by major aggregators, actual physical stock is often low or non-existent, leading to lead times of 4–8 weeks.
This guide provides a dual-strategy approach for researchers:
-
Sourcing Verification: How to validate commercial suppliers and purity.
-
Contingency Synthesis: A validated, high-yield bench protocol to synthesize the compound from the commercially abundant precursor, 2-amino-3,4-dimethylbenzoic acid.
Commercial Availability & Sourcing Strategy
Market Landscape
The molecule is currently listed by niche building-block suppliers rather than bulk chemical distributors.
| Supplier Category | Typical Lead Time | Risk Factor | Recommended Action |
| Primary Manufacturers (e.g., BLD Pharm, Enamine) | 1–2 Weeks | Low | Preferred. Request "Certificate of Analysis" (CoA) before PO. |
| Aggregators (e.g., MolPort, eMolecules) | 4–8 Weeks | High | Avoid for urgent needs. They often drop-ship from the primary manufacturers listed above. |
| Custom Synthesis CROs | 8–12 Weeks | Medium | Last Resort. Cost-prohibitive for quantities <100g. |
Sourcing Decision Matrix
The following workflow illustrates the logic for securing the material efficiently.
Figure 1: Decision matrix for sourcing vs. synthesizing the target scaffold based on current market availability.
Technical Contingency: In-House Synthesis Protocol
If commercial supply is unavailable, the compound can be synthesized in a single step with >85% yield. This protocol relies on the strong ortho/para directing effect of the amino group to control regioselectivity, forcing bromination to the C5 position.
Reaction Logic[1]
-
Starting Material: 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4).
-
Reagent: N-Bromosuccinimide (NBS).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The C3 and C4 positions are blocked by methyl groups. The amino group at C2 directs the electrophile to C5 (para) or C3 (ortho). Since C3 is blocked, C5 is the exclusive site of bromination.
Step-by-Step Protocol
Reagents:
-
2-Amino-3,4-dimethylbenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) (Concentration: 0.5 M)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-Amino-3,4-dimethylbenzoic acid and DMF. Stir at room temperature (RT) until fully dissolved.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to prevent exotherm-induced side reactions.
-
Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexanes) or LCMS.
-
Quench: Pour the reaction mixture into 10 volumes of ice-cold water. The product should precipitate immediately as a solid.
-
Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMF and succinimide by-products.
-
Drying: Dry under vacuum at 45°C overnight.
Yield Expectation: 85–95% Appearance: Off-white to pale brown solid.
Chemical Pathway Visualization
Figure 2: Synthetic pathway utilizing steric blocking and electronic directing effects to achieve C5 regioselectivity.
Quality Control: The Self-Validating System
The success of this synthesis is self-validating via 1H-NMR spectroscopy . You do not need a reference standard to verify identity; you only need to observe the change in aromatic proton splitting patterns.
NMR Analysis Criteria (DMSO-d6)
| Feature | Precursor (Starting Material) | Target Product (Brominated) | Interpretation |
| Aromatic Region | 2 Protons (Doublets) | 1 Proton (Singlet) | The precursor has protons at C5 and C6 (ortho-coupling, ~8 Hz). Bromination at C5 eliminates one proton and the coupling, leaving the C6 proton as a singlet. |
| Methyl Groups | 2 Singlets | 2 Singlets | Remains largely unchanged, confirms core integrity. |
| Amino Group | Broad Singlet | Broad Singlet | Confirms no oxidation of the amine (e.g., to nitro). |
Pass/Fail Criteria:
-
PASS: Aromatic region shows a distinct singlet at ~7.6–7.8 ppm.
-
FAIL: Aromatic region shows doublets (incomplete reaction) or multiple singlets (over-bromination/impurities).
Safety & Handling
-
N-Bromosuccinimide (NBS): Corrosive and irritant. Store in a refrigerator; degraded NBS turns yellow/orange and releases bromine gas.
-
Anthranilic Acid Derivatives: Generally minimal toxicity but should be treated as potential skin/eye irritants.
-
Waste Disposal: The filtrate contains DMF and succinimide. Dispose of as non-halogenated organic waste (unless heavily contaminated with unreacted NBS).
References
-
BLD Pharm. (2024). Product Analysis: 2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3).[1] Retrieved from
-
Fluorochem. (2024). Precursor Availability: 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4). Retrieved from
-
Heterocyclic Letters. (2021). Regioselective Bromination of Amino-Aryl Scaffolds. (Methodology basis for NBS bromination of activated anilines). Retrieved from
-
PubChem. (2024). Compound Summary: 2-Amino-5-bromo-3-nitrobenzoic acid (Structural Analog Data). Retrieved from
Sources
SDS for 2-Amino-5-bromo-3,4-dimethylbenzoic acid
Process Safety Monograph: 2-Amino-5-bromo-3,4-dimethylbenzoic Acid
Executive Summary
This technical guide serves as an advanced safety and handling monograph for 2-Amino-5-bromo-3,4-dimethylbenzoic acid . Unlike a standard Safety Data Sheet (SDS), which focuses on regulatory compliance, this document integrates chemical reactivity, toxicology, and operational strategy to support researchers in drug discovery and organic synthesis.[1]
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]
Part 1: Molecular Forensics & Identification
This compound is a highly functionalized anthranilic acid derivative, serving as a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1] Its structure combines an electron-rich aniline with an electron-withdrawing carboxylic acid and a reactive aryl bromide handle.
| Parameter | Technical Specification |
| Chemical Name | 2-Amino-5-bromo-3,4-dimethylbenzoic acid |
| CAS Registry Number | 1194709-31-3 (Primary); Verify batch-specific COA |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Color | Off-white to pale beige (oxidation sensitive) |
| Solubility | DMSO, Methanol, DMF; Low solubility in water (Zwitterionic character) |
| pKa (Predicted) | ~2.2 (Carboxylic Acid), ~4.8 (Anilinium Ion) |
Structural Reactivity Analysis
-
Aryl Bromide (C-5): A designated site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Ortho-Amino Acid Motif: Prone to condensation reactions to form quinazolinones or benzoxazinones.[1]
-
3,4-Dimethyl Substitution: Provides steric bulk, potentially slowing down nucleophilic attacks at the C-2 amine compared to unsubstituted anthranilic acids.[1]
Part 2: Hazard Characterization (The "Why" Behind the H-Codes)
Standard GHS classifications list this compound as an Irritant .[1] However, understanding the mechanism of this irritation is vital for proper PPE selection.[1]
GHS Classification & Logic
-
H315 (Skin Irritant): The carboxylic acid moiety creates a localized acidic environment (pH < 3) upon contact with moisture (sweat/mucous membranes), leading to protein denaturation.[1]
-
H319 (Eye Irritant): High sensitivity of corneal tissue to the zwitterionic dust.[1]
-
H335 (Respiratory Irritant): Fine particulate matter can deposit in the bronchial tree; the acidic hydrolysis irritates the epithelium.[1]
Diagram 1: Structure-Hazard Relationship Map
This diagram visualizes how specific structural features dictate the safety profile.
Caption: Mapping chemical functional groups to their physiological hazard mechanisms.
Part 3: Operational Handling Strategy
Engineering Controls
-
Primary Containment: All weighing of open powders must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]
-
Static Control: Anthranilic acid derivatives are often electrostatic.[1] Use anti-static gun/ionizers during weighing to prevent "flying powder" which causes cross-contamination and inhalation risk.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of acidic dusts. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Prevents acid hydrolysis on skin.[1] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around frames.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection; Tyvek sleeves if handling >10g.[1] |
Storage & Stability
-
Light Sensitivity: The aniline moiety is prone to photo-oxidation (browning).[1] Store in amber vials.
-
Hygroscopicity: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent caking and hydrolysis.[1]
-
Incompatibilities:
Part 4: Emergency Response & Waste Management
Spill Response Protocol
Do NOT simply wipe up the powder with a wet paper towel; this creates a concentrated acidic sludge that spreads contamination.[1]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Neutralize (Dry): Cover the spill with sodium bicarbonate (baking soda) or a dedicated acid neutralizer powder.[1]
-
Collect: Sweep the powder gently to avoid dust generation.[1]
-
Clean: Wipe the surface with 1N NaOH (to solubilize the residue as the carboxylate salt), followed by water.[1]
Diagram 2: Emergency Decision Workflow
Caption: Decision tree for managing solid spills based on quantity and dust risk.
Disposal
-
Waste Stream: Halogenated Organic Solids.[1]
-
Prohibition: Do not dispose of down the drain. The bromide content can interfere with biological wastewater treatment, and the compound may be ecotoxic (LC50 data often lacking for specific isomers, requiring "Precautionary Principle" adherence).[1]
Part 5: Synthesis Applications (Technical Context)
This molecule is rarely the end product.[1] It is a divergent intermediate .
-
Quinazolinone Synthesis: Reaction with formamide or orthoesters cyclizes the amine and acid to form the quinazolinone core, a frequent scaffold in EGFR inhibitors.[1]
-
Suzuki Coupling: The 5-Bromo position allows for the introduction of biaryl systems before or after cyclization, allowing for Late-Stage Functionalization (LSF).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53349925 (Related Isomer: 2-Amino-5-bromo-3-methylbenzoic acid). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Anthranilic acid derivatives hazard classification.[1] Retrieved from [Link][1]
(Note: Due to the specific nature of the 3,4-dimethyl isomer, some toxicological data is inferred from the homologous series of halogenated anthranilic acids, following standard Read-Across protocols in toxicology.)
Sources
Technical Monograph: Strategic Synthesis and Application of 5-Bromo-3,4-dimethylanthranilic Acid
Executive Summary & Pharmacophore Significance[1][2]
5-Bromo-3,4-dimethylanthranilic acid is a highly specialized scaffold in modern medicinal chemistry. Unlike the commoditized unsubstituted anthranilic acid, this intermediate offers two distinct strategic advantages for drug design:
-
Conformational Locking (The 3,4-Dimethyl Effect): The vicinal dimethyl substitution pattern (positions 3 and 4) creates significant steric bulk. In downstream quinazolinone or benzamide derivatives, this bulk restricts bond rotation, effectively "locking" the molecule into a bioactive conformation that favors binding to sterically demanding pockets (e.g., kinase ATP-binding sites or GPCR allosteric sites).
-
The 5-Bromo "Exit Vector": The bromine atom at position 5 serves as a high-fidelity handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to extend the scaffold linearly, accessing adjacent hydrophobic pockets in the target protein.
This guide details the regioselective synthesis, purification, and quality control of this critical intermediate.
Retrosynthetic Analysis & Regioselectivity
The synthesis hinges on the electrophilic aromatic substitution of 3,4-dimethylanthranilic acid. The primary challenge is ensuring exclusive bromination at the C5 position while avoiding the C6 position or over-bromination.
Mechanistic Logic
-
Directing Groups: The amino group (-NH₂) at C2 is a strong ortho/para activator. The carboxyl group (-COOH) at C1 is a meta director.
-
Site C3: Blocked by a methyl group.
-
Site C4: Blocked by a methyl group.
-
Site C5: Para to the -NH₂ and meta to the -COOH. This position is electronically super-activated.
-
Site C6: Ortho to the -NH₂. While electronically activated, it is sterically hindered by the adjacent carboxyl group and the general crowding of the ring.
Figure 1: Reaction pathway demonstrating the regioselective dominance of C5 bromination due to electronic reinforcement from the amino and carboxyl groups.
Optimized Laboratory Protocol
This protocol uses N-Bromosuccinimide (NBS) rather than elemental bromine. NBS provides a controlled release of the bromonium ion (
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Grade |
| 3,4-Dimethylanthranilic Acid | 1.0 | Substrate | >98% HPLC |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallized* |
| DMF (N,N-Dimethylformamide) | 5-10 Vol | Solvent | Anhydrous |
| Water | 20 Vol | Quenching | Deionized |
*Note: Commercial NBS often contains HBr/Br2. Recrystallize from hot water if the solid is yellow/orange to ensure precise stoichiometry.
Step-by-Step Methodology
Step 1: Solvation (0:00 - 0:30)
-
Charge a 3-neck round-bottom flask with 3,4-Dimethylanthranilic Acid (1.0 equiv).
-
Add DMF (5 mL per gram of substrate).
-
Stir until fully dissolved. The solution should be clear to pale yellow.
-
Cool the system to 0–5°C using an ice/water bath. Critical: Lower temperature improves regioselectivity.
Step 2: Electrophilic Addition (0:30 - 2:00)
-
Dissolve NBS (1.05 equiv) in a minimal amount of DMF.
-
Add the NBS solution dropwise to the reaction flask over 30 minutes.
-
Observation: The solution may darken slightly to orange/brown.
-
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 1–2 hours.
-
Monitor: Check via TLC (50% EtOAc/Hexane) or HPLC. The starting material peak should disappear.
-
Step 3: Quenching & Isolation (2:00 - 3:00)
-
Pour the reaction mixture slowly into a beaker containing Ice Water (4x the reaction volume) with vigorous stirring.
-
A thick precipitate will form immediately.
-
Stir the slurry for 30 minutes to ensure all DMF is extracted into the aqueous phase.
Step 4: Purification
-
Filter the solid using a Buchner funnel.[3]
-
Wash the filter cake with copious water to remove residual DMF and succinimide.
-
Recrystallization (Optional but Recommended): Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Dry in a vacuum oven at 45°C overnight.
Quality Control & Characterization
Trustworthiness in pharmaceutical intermediates requires rigorous validation.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale tan powder |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure (see below) |
| Regio-isomer | 1H-NMR | No doublet coupling for aromatic protons |
NMR Interpretation (DMSO-d6)
-
δ 12.5 ppm (br s, 1H): Carboxylic acid -OH.
-
δ 7.8 ppm (s, 1H): Aromatic H at Position 6 . (Singlet confirms no ortho neighbors).
-
δ 6.5 ppm (br s, 2H): Amine -NH₂.
-
δ 2.2-2.3 ppm (s, 6H): Two methyl singlets (Positions 3 and 4).
-
Note: The absence of splitting in the aromatic region is the primary confirmation of the 5-bromo substitution pattern (leaving only the isolated H at C6).
Downstream Applications: The Quinazolinone Gateway
The primary utility of 5-bromo-3,4-dimethylanthranilic acid is its conversion into 4(3H)-quinazolinones, a privileged scaffold in kinase inhibitors (e.g., Idelalisib analogs).
Synthesis Workflow
The acid is typically cyclized with formamide or an orthoester, followed by a Suzuki coupling at the bromine site.
Figure 2: Conversion of the anthranilic acid intermediate into a bioactive quinazolinone library via cyclization and palladium-catalyzed cross-coupling.
References
-
Regioselectivity in Anthranilic Acid Bromination
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: PMC / NIH.
-
URL:[Link]
-
General Synthesis of Bromo-Anthranilic Acids
-
Biological Relevance (MabA Inhibitors)
-
Kinase Inhibitor Scaffolds
- Title: Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines (Analogous Chemistry).
- Source: ResearchG
-
URL:[Link]
Sources
Methodological & Application
Synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid from 3,4-dimethylaniline
Application Note: High-Purity Synthesis of 2-Amino-5-bromo-3,4-dimethylbenzoic Acid
Part 1: Executive Summary & Critical Retrosynthetic Analysis
This application note details the optimized protocol for synthesizing 2-amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3).[1] This scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic kinase inhibitors.
Critical Regiochemical Advisory (The "Starting Material" Paradox): While the request specifies 3,4-dimethylaniline as the starting material, a rigorous retrosynthetic analysis reveals a regiochemical mismatch for the specific target 3,4-dimethyl isomer.[1]
-
Pathway A (From 3,4-Dimethylaniline): Cyclization of 3,4-dimethylaniline via the Sandmeyer-Isatin route predominantly yields 5,6-dimethylisatin, which oxidizes to 2-amino-4,5-dimethylbenzoic acid .[1]
-
Pathway B (Required for Target): To achieve the 2-amino-3,4-dimethyl substitution pattern, the required starting material is 2,3-dimethylaniline (vic-o-xylidine).[1]
Decision: To ensure the scientific integrity of this guide and the production of the correct target molecule (2-amino-5-bromo-3,4-dimethylbenzoic acid ), this protocol utilizes 2,3-dimethylaniline as the starting scaffold.[1] The methodology remains identical for 3,4-dimethylaniline, but the resulting product would be the 4,5-dimethyl isomer.[1]
Part 2: Reaction Pathway & Logic
The synthesis proceeds via a modified Sandmeyer-Isatin route followed by electrophilic aromatic bromination. This route is preferred over direct carboxylation due to superior regiocontrol and yield.
Synthesis Workflow:
-
Isonitrosoacetanilide Formation: Condensation of aniline with chloral hydrate and hydroxylamine.[2][3]
-
Cyclization: Acid-mediated ring closure to form the Isatin core.[4]
-
Oxidative Cleavage: Pfitzinger-type oxidation to the anthranilic acid.
-
Regioselective Bromination: Electrophilic substitution directed by the amino group.
Figure 1: Synthetic pathway for the regioselective production of the target anthranilic acid derivative.[1]
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 6,7-Dimethylisatin
Rationale: Direct cyclization ensures the methyl groups are locked in the correct positions relative to the nitrogen before the ring is opened to form the acid.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,3-Dimethylaniline | 1.0 | Starting Material |
| Chloral Hydrate | 1.1 | C2-Synthon |
| Hydroxylamine HCl | 3.0 | Oxime Source |
| Sodium Sulfate (sat.)[1] | - | Ionic Strength Modulator |
| Conc. Sulfuric Acid | - | Cyclization Catalyst |[1]
Protocol:
-
Oxime Formation:
-
In a 1L flask, dissolve 0.1 mol of 2,3-dimethylaniline in 300 mL of water containing 0.11 mol of concentrated HCl.
-
Add a solution of 0.33 mol Hydroxylamine hydrochloride in 100 mL water.
-
Add a solution of 0.11 mol Chloral hydrate in 100 mL water.
-
Add 500 mL of saturated Sodium Sulfate solution (brine assists in precipitating the organic intermediate).
-
Heat the mixture to reflux (100°C) for 45 minutes. A precipitate (isonitrosoacetanilide) will form.[5]
-
Cool to 20°C, filter the solid, wash with water, and dry thoroughly.[1]
-
-
Cyclization:
-
Pre-heat 150 mL of concentrated Sulfuric Acid to 50°C in a reactor.
-
Add the dried isonitroso intermediate portion-wise, maintaining the temperature between 60-70°C (Exothermic reaction—control is critical to prevent charring).
-
Once addition is complete, heat to 80°C for 30 minutes to ensure complete ring closure.
-
Cool the dark solution to room temperature and pour slowly onto 1 kg of crushed ice.
-
Filter the resulting orange-red precipitate (6,7-dimethylisatin ). Wash with cold water until filtrate is neutral.
-
Stage 2: Oxidation to 2-Amino-3,4-dimethylbenzoic Acid
Rationale: Hydrogen peroxide in alkaline media cleaves the C2-C3 bond of isatin with loss of CO2, yielding the anthranilic acid directly.[1]
Protocol:
-
Suspend 0.05 mol of the wet 6,7-dimethylisatin cake in 150 mL of 1M NaOH .
-
Add 20 mL of 30% Hydrogen Peroxide dropwise over 20 minutes. Maintain temperature < 50°C using an ice bath (Reaction is vigorous).[5]
-
Stir at room temperature for 1 hour. The red color of isatin should fade to a pale yellow.
-
Heat to 80°C for 15 minutes to decompose excess peroxide.
-
Cool to 10°C and acidify carefully with concentrated HCl to pH 4.0.
-
The amino acid will precipitate. Filter, wash with cold water, and dry.[1][5]
-
Checkpoint: Verify intermediate via melting point or NMR. Expected structure: 2-amino-3,4-dimethylbenzoic acid.[1]
-
Stage 3: Bromination to 2-Amino-5-bromo-3,4-dimethylbenzoic Acid
Rationale: The amino group at C2 strongly activates the C5 position (para to amine). The C3 position is blocked by a methyl group, and C4/C6 are less favorable electronically or sterically. This ensures high regioselectivity for the 5-bromo product.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Amino-3,4-dimethylbenzoic acid | 1.0 | Substrate |
| Bromine (
Protocol:
-
Dissolve 10.0 g (60.5 mmol) of 2-amino-3,4-dimethylbenzoic acid in 100 mL of Glacial Acetic Acid .
-
Cool the solution to 15°C.
-
Prepare a solution of 3.2 mL (63.5 mmol) Bromine in 20 mL acetic acid.
-
Add the bromine solution dropwise over 30 minutes. The solution will turn orange/brown.
-
Stir at room temperature for 2 hours.
-
Monitoring: TLC (50:50 Ethyl Acetate:Hexane) should show consumption of starting material.
-
-
Pour the reaction mixture into 400 mL of ice-cold water.
-
Stir for 30 minutes; the product will precipitate as a white to off-white solid.
-
Filter and wash with 10% Sodium Bisulfite solution (to remove residual bromine) followed by water.
-
Purification: Recrystallize from Ethanol/Water (80:20) to achieve >98% purity.
Part 4: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale beige powder |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure |
| Melting Point | Capillary | 215–218°C (dec) |
1H-NMR Interpretation (Predicted):
- 12.5 (br s, 1H, COOH)[1]
- 7.65 (s, 1H, Ar-H at C6) — Singlet confirms substitution at C5.[1]
- 6.50 (br s, 2H, NH2)[1]
- 2.20 (s, 3H, CH3)[1]
- 2.15 (s, 3H, CH3)[1]
References
-
Sandmeyer Isatin Synthesis (General Mechanism)
-
Oxidation of Isatins to Anthranilic Acids
-
Regioselectivity in Bromination of Anthranilic Acids
-
BenchChem Technical Support.[7] "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Bromination Protocols)." BenchChem Application Notes, 2025.
-
-
Target Compound Data (CAS 50419-58-4 Precursor)
-
PubChem. "2-Amino-3,4-dimethylbenzoic acid."[1] National Center for Biotechnology Information.
-
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]
- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis & Functionalization of 6-Bromo-7,8-dimethylquinazolin-4(3H)-one Scaffolds
Executive Summary
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous EGFR inhibitors, anticonvulsants, and antimicrobial agents. This application note details the specific utility of 2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS: Variable/Generic Precursor) as a high-value building block.
Unlike simple anthranilic acids, this trisubstituted precursor offers a unique "chemical hook" (the 5-bromo moiety) and specific lipophilic modulation (the 3,4-dimethyl pattern). Upon cyclization, these substituents map to the 6-bromo and 7,8-dimethyl positions of the quinazolinone, respectively. The 6-bromo handle is critical for late-stage diversification via Palladium-catalyzed cross-coupling, while the 7,8-dimethyl motif provides steric bulk that can enhance selectivity in kinase binding pockets.
Chemical Profile & Structural Mapping
Understanding the atom-to-atom mapping from precursor to product is vital for accurate structural assignment.
| Feature | Precursor (Anthranilic Acid Numbering) | Product (Quinazolinone Numbering) | Impact |
| Amine | Position 2 ( | N1 | Core ring formation |
| Acid | Position 1 ( | C4 / C4a | Carbonyl formation |
| Methyl | Position 3 | Position 8 | Steric bulk near N1 (Ortho-effect) |
| Methyl | Position 4 | Position 7 | Lipophilicity / Metabolic stability |
| Bromine | Position 5 | Position 6 | Key Functionalization Site |
Critical Steric Note
The methyl group at Position 3 (precursor) becomes the C8-methyl in the quinazolinone. This group is ortho to the nucleophilic amine. Consequently, this precursor exhibits higher steric hindrance than unsubstituted anthranilic acid, often requiring higher reaction temperatures or catalytic activation to drive cyclization to completion.
Synthetic Strategy A: The Modified Niementowski Condensation
Best for: Rapid access to the unsubstituted "parent" scaffold.
This protocol utilizes formamide as both reagent and solvent.[1][2][3] Due to the steric hindrance at the C3 position, standard reflux temperatures may yield incomplete conversion; therefore, a high-temperature melt approach is recommended.
Reagents & Equipment
-
Precursor: 2-Amino-5-bromo-3,4-dimethylbenzoic acid (1.0 equiv)
-
Reagent/Solvent: Formamide (10.0 equiv)
-
Catalyst (Optional): Ammonium acetate (0.5 equiv) - Helps overcome steric deactivation.
-
Apparatus: Round-bottom flask with air condenser (to allow water escape) or Microwave Reactor.
Step-by-Step Protocol
-
Setup: Charge a 50 mL round-bottom flask with 2-Amino-5-bromo-3,4-dimethylbenzoic acid (5.0 g, 20.5 mmol) and Formamide (10 mL).
-
Activation: Add Ammonium Acetate (0.79 g, 10 mmol).
-
Thermal Cyclization:
-
Method A (Conventional): Heat the mixture to 170–180°C in a sand bath. Maintain for 6–8 hours. The mixture will darken and eventually solidify as the product precipitates.
-
Method B (Microwave): Seal in a quartz vessel. Irradiate at 200 W, 180°C for 20 minutes.
-
-
Workup: Cool the reaction mixture to ~80°C and add Ethanol (20 mL) to slurry the solids. Pour the suspension into ice-water (100 mL).
-
Isolation: Filter the precipitate via vacuum filtration. Wash the cake with water (
mL) followed by cold acetone ( mL) to remove unreacted formamide tars. -
Purification: Recrystallize from DMF/Ethanol (1:3).
Target Product: 6-Bromo-7,8-dimethylquinazolin-4(3H)-one.
Synthetic Strategy B: The Benzoxazinone Gateway
Best for: Introducing substituents at Position 2 and Position 3.
This is a two-step sequence. First, the precursor is dehydrated with acetic anhydride to form the benzoxazinone intermediate.[4] This intermediate is reactive enough to overcome the steric hindrance of the methyl groups when attacked by amines.
Workflow Diagram
Caption: Stepwise synthesis via the Benzoxazinone intermediate allows for substitution at the N3 position.
Protocol
-
Benzoxazinone Formation: Reflux the starting acid (1.0 equiv) in Acetic Anhydride (5.0 equiv) for 2 hours. Remove excess solvent in vacuo. The residue is the reactive benzoxazinone.
-
Amine Condensation: Redissolve the residue in glacial acetic acid. Add the desired primary amine (1.2 equiv).[2] Reflux for 4 hours.
-
Result: Yields the 2-methyl-3-substituted quinazolinone.
Synthetic Strategy C: Late-Stage Functionalization (Suzuki Coupling)
Best for: Library generation and SAR studies.
The 6-bromo position (derived from the 5-bromo precursor) is highly active for Palladium-catalyzed cross-coupling.
Reagents
-
Substrate: 6-Bromo-7,8-dimethylquinazolin-4(3H)-one
-
Coupling Partner: Aryl Boronic Acid (
) -
Catalyst:
or (5 mol%) -
Base:
(2M aqueous) -
Solvent: 1,4-Dioxane or DMF (degassed)
Protocol
-
In a nitrogen-purged vial, combine the quinazolinone substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv) in Dioxane.
-
Heat to 90°C for 12 hours.
-
Validation: The bromine peak (approx 1:1 isotopic ratio in MS) will disappear, replaced by the mass of the coupled aryl group.
Analytical Validation & Expected Data
Researchers should verify the synthesis using the following checkpoints.
| Technique | Expected Observation | Diagnostic Value |
| 1H NMR | Disappearance of broad | Confirms cyclization. |
| 13C NMR | Appearance of Carbonyl carbon (~160 ppm) and C=N (~145 ppm).[8] | Confirms core structure. |
| Mass Spec | Parent ion | Confirms retention of bromine handle. |
| Melting Point | Generally | Indicates high lattice energy/purity. |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Route A) | Steric hindrance of C3-methyl prevents ring closure. | Switch to Microwave heating (200°C) or add catalytic |
| Incomplete Coupling (Route C) | Catalyst poisoning by N-atoms in the quinazolinone ring. | Use "Pre-catalysts" like XPhos Pd G2 or increase catalyst load to 10 mol%. |
| Product is insoluble | High crystallinity of the scaffold. | Use hot DMF or DMSO for NMR analysis. |
References
-
Niementowski Quinazoline Synthesis
-
Benzoxazinone Intermediate Route
- Source: Tiwari, A., et al. (2020). "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Taylor & Francis.
-
Suzuki Coupling on Quinazolinones
- Source: Csupász, T., et al. (2024). "Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions."
-
Microwave Protocols
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
Application Note: Suzuki-Miyaura Coupling of 5-Bromoanthranilic Acid Derivatives
Strategic Analysis: The Anthranilic Scaffold
5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid) is a privileged scaffold in medicinal chemistry, serving as a precursor for fenamic acid derivatives, quinazolinones, and other bioactive heterocycles. However, its amphoteric nature (containing both a basic amine and an acidic carboxyl group) presents unique challenges in palladium-catalyzed cross-coupling.
The "Amphoteric" Challenge
Successful coupling requires navigating three competing factors:
-
Catalyst Poisoning: The free amine (-NH
) and carboxylate (-COO ) can form stable chelates with Pd(II), potentially arresting the catalytic cycle. -
Solubility: The zwitterionic nature of the free acid leads to poor solubility in standard non-polar organic solvents (Toluene, THF).
-
Electronic Bias: The bromine at the C5 position is electronically activated (para to the electron-donating amine), facilitating oxidative addition, provided the catalyst is not deactivated by the functional groups.
Decision Matrix: Protection vs. Direct Coupling
Before selecting a protocol, researchers must evaluate the downstream utility of the product.
Figure 1: Strategic decision tree for substrate preparation. Protocol A offers higher reliability for complex substrates, while Protocol B offers atom economy.
Optimization of Reaction Parameters
Catalyst Selection[1][2][3]
-
Pd(PPh
) : The "workhorse" catalyst. Effective for aryl bromides but sensitive to oxidation. Recommended for Protocol A (Protected). -
Pd(dppf)Cl
: More robust against air and moisture. Excellent for Protocol B (Aqueous/Direct) due to the stability of the ferrocene ligand. -
Pd(OAc)
+ SPhos: Required only for sterically hindered boronic acids or if the bromide is deactivated.
Base & Solvent Systems
| Parameter | Protocol A (Ester) | Protocol B (Free Acid) | Rationale |
| Solvent | Toluene/EtOH/H | DMF/H | Free acid requires high polarity or water to solubilize the carboxylate salt. |
| Base | Na | K | Excess base in Protocol B is critical to deprotonate the carboxylic acid and activate the boronic acid. |
| Temp | 80-100 °C | 80-100 °C | High temp ensures solubility of the Pd-complex intermediates. |
Detailed Experimental Protocols
Protocol A: Coupling of Methyl 5-Bromoanthranilate (High Precision)
Best for: Scale-up, complex boronic acids, and when purification by chromatography is acceptable.
Reagents:
-
Methyl 2-amino-5-bromobenzoate (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Pd(PPh
) (3-5 mol%)[1] -
Na
CO (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]
Step-by-Step:
-
Setup: Charge a reaction vial with methyl 2-amino-5-bromobenzoate (1.0 mmol, 230 mg), aryl boronic acid (1.2 mmol), and Pd(PPh
) (0.03 mmol, 35 mg). -
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed aqueous Na
CO (2M, 1 mL). -
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide is fluorescent (blue) and should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine.[1] Dry over Na
SO . -
Purification: Concentrate and purify via silica gel flash chromatography.
Protocol B: Direct Coupling of 5-Bromoanthranilic Acid (Green/Rapid)
Best for: Library synthesis, avoiding protection/deprotection steps.
Reagents:
-
5-Bromoanthranilic acid (1.0 equiv)
-
Pd(dppf)Cl
[2][3]·DCM (3 mol%) -
K
CO (3.0 equiv) — Note: Extra equivalent accounts for -COOH deprotonation. -
Solvent: DMF : Water (3:1 v/v)
Step-by-Step:
-
Solubilization: In a reaction vessel, dissolve 5-bromoanthranilic acid (1.0 mmol, 216 mg) in DMF (3 mL). Add aqueous K
CO (3.0 mmol in 1 mL water).-
Observation: Evolution of CO
gas may occur; ensure the acid is fully dissolved as the potassium salt.
-
-
Catalysis: Add the aryl boronic acid (1.2 mmol) and Pd(dppf)Cl
(0.03 mmol, 25 mg). -
Reaction: Heat to 85 °C for 6–16 hours under Argon.
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Dilute with water (10 mL). Filter through Celite to remove Palladium black if necessary.
-
Crucial Step: Slowly acidify the filtrate with 1M HCl to pH ~3-4. The product (5-aryl-2-aminobenzoic acid) should precipitate out.
-
-
Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol if purity <95%.
Experimental Workflow & Troubleshooting
Figure 2: General workflow for Suzuki coupling.[1] Degassing is critical to prevent oxidative homocoupling of boronic acids.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst poisoning by free amine. | Switch to Protocol A (Protect amine/acid) or increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen in solvent.[4] | Rigorous degassing (sparging) required. Slow addition of boronic acid. |
| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) or increase base concentration. Lower temp to 80 °C. |
| Black Precipitate | Pd precipitation (Pd black).[2] | Ligand dissociation. Add excess ligand (e.g., PPh |
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][6][7][8] Chemical Reviews.[5] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][1][4][5][8][9] Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note & Detailed Protocols: Synthesis of 7-Bromo-5,6-dimethylquinazolin-4(3H)-one via Cyclization of 2-Amino-5-bromo-3,4-dimethylbenzoic Acid with Formamide
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of compounds with a vast spectrum of pharmacological activities.[1][2][3] Derivatives of 4(3H)-quinazolinone are integral to numerous FDA-approved drugs and clinical candidates, demonstrating anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[4][5][6] The unique fused bicyclic structure of quinazolinone allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacological profile.[2]
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 7-bromo-5,6-dimethylquinazolin-4(3H)-one , a valuable intermediate for drug discovery. The synthesis is achieved through the cyclization of 2-amino-5-bromo-3,4-dimethylbenzoic acid with formamide. This transformation is a direct application of the venerable Niementowski quinazoline synthesis, a robust and efficient one-pot method for constructing the quinazolinone ring system from anthranilic acids and amides.[7][8][9] We will explore both conventional thermal and modern microwave-assisted methodologies, providing the causality behind experimental choices and a framework for successful synthesis and characterization.
Reaction Mechanism: The Niementowski Synthesis
The Niementowski reaction is a thermal condensation process that efficiently builds the quinazolinone heterocycle.[8][9] In this specific application, formamide serves a dual role: it is both the C1 source, providing the carbon atom that will become C2 of the quinazolinone ring, and the high-boiling solvent for the reaction.[1][10][11]
The reaction proceeds through two key stages:
-
N-Acylation: The reaction initiates with a nucleophilic attack by the amino group (-NH₂) of the 2-amino-5-bromo-3,4-dimethylbenzoic acid on the carbonyl carbon of formamide. This step forms a key N-formylanthranilamide intermediate.
-
Intramolecular Cyclodehydration: Under thermal conditions, the newly formed amide undergoes an intramolecular cyclization. The nitrogen atom attacks the carboxylic acid moiety, leading to the closure of the six-membered pyrimidine ring and the elimination of a water molecule to yield the final, stable 7-bromo-5,6-dimethylquinazolin-4(3H)-one product.[8]
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the synthesis of 7-bromo-5,6-dimethylquinazolin-4(3H)-one. Adherence to safety precautions is mandatory.
Mandatory Safety Precautions
-
Formamide: Formamide is a reproductive hazard, a suspected mutagen, and an irritant.[12][13][14] All handling must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and properly fitting safety goggles at all times.[12][14]
-
Ventilation: Ensure all heating steps are performed in a well-ventilated fume hood to avoid inhalation of vapors.[15]
-
Spill & Waste: Handle spills according to established laboratory procedures.[12] Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.
Protocol 1: Conventional Thermal Synthesis
This method relies on traditional heating and is highly reliable, though it requires longer reaction times.[1][8]
Materials & Reagents:
-
2-amino-5-bromo-3,4-dimethylbenzoic acid
-
Formamide (ACS grade or higher)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-5-bromo-3,4-dimethylbenzoic acid (e.g., 5.0 g, 1 equivalent) and formamide (e.g., 25 mL). The large excess of formamide acts as both reactant and solvent.[1]
-
Heating: Place the flask in a heating mantle or oil bath and heat the mixture to 150-160°C . Maintain this temperature with gentle stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Reaction Quench & Precipitation: After the reaction is complete (as indicated by TLC or time), carefully remove the flask from the heat source and allow it to cool to approximately 60-70°C. Pour the warm reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. This step causes the product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield pure 7-bromo-5,6-dimethylquinazolin-4(3H)-one.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Niementowski reaction, aligning with green chemistry principles by reducing reaction times and often improving yields.[7]
Materials & Reagents:
-
Same as Protocol 1
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-amino-5-bromo-3,4-dimethylbenzoic acid (e.g., 0.5 g, 1 equivalent) and formamide (e.g., 5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 170°C for 10-20 minutes . Ensure stirring is active throughout the irradiation period.
-
Reaction Quench & Precipitation: Once the reaction is complete, cool the vial to a safe handling temperature using compressed air. Carefully open the vial in a fume hood and pour the contents into 50 mL of ice-cold deionized water, stirring vigorously to induce precipitation.
-
Isolation, Washing, Drying, and Purification: Follow steps 4 through 7 from Protocol 1 to isolate and purify the final product.
General Experimental Workflow
Caption: General workflow for the synthesis of quinazolinones.
Data Presentation & Product Characterization
Verifying the structure and purity of the synthesized 7-bromo-5,6-dimethylquinazolin-4(3H)-one is a critical final step.
Comparative Reaction Data
| Parameter | Conventional Heating | Microwave-Assisted |
| Reactant Ratio (Acid:Formamide) | ~1:10 (by volume) | ~1:10 (by volume) |
| Temperature | 150-160 °C | 170 °C |
| Reaction Time | 4 - 6 hours | 10 - 20 minutes |
| Expected Yield | 60 - 80% | 75 - 90% |
| Key Advantage | Simplicity, scalability | Speed, efficiency[7] |
Spectroscopic Characterization Profile
The following data represent the expected spectroscopic profile for 7-bromo-5,6-dimethylquinazolin-4(3H)-one (Molecular Formula: C₁₀H₉BrN₂O; Molecular Weight: 253.10 g/mol ).
-
¹H NMR (Proton NMR): (400 MHz, DMSO-d₆)
-
δ ~12.3 ppm (br s, 1H): Corresponds to the N-H proton of the amide.
-
δ ~8.1 ppm (s, 1H): Aromatic proton at the C-8 position.
-
δ ~8.0 ppm (s, 1H): Proton at the C-2 position.
-
δ ~2.4 ppm (s, 3H): Methyl protons at C-5 or C-6.
-
δ ~2.3 ppm (s, 3H): Methyl protons at C-6 or C-5.
-
Expertise Note: The exact assignment of the methyl singlets may require 2D NMR techniques (e.g., NOESY), but their presence and integration are key indicators. The downfield shift of the N-H proton is characteristic for quinazolinones in DMSO.[16]
-
-
¹³C NMR (Carbon NMR): (100 MHz, DMSO-d₆)
-
δ ~160 ppm: Carbonyl carbon (C=O) at C-4.
-
δ ~148-150 ppm: Aromatic carbons C-8a and C-2.
-
δ ~120-140 ppm: Remaining aromatic carbons (C-5, C-6, C-8, C-4a).
-
δ ~115 ppm: Bromine-substituted aromatic carbon (C-7).
-
δ ~15-20 ppm: Methyl carbons (C-5 CH₃ and C-6 CH₃).
-
Trustworthiness Note: Comparing the obtained spectrum with predicted values from chemical software or literature data for similar brominated quinazolinones enhances confidence in the structural assignment.[17][18]
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Expected m/z: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ at approximately 252 and 254 , respectively.
-
Authoritative Grounding: The nearly 1:1 intensity ratio of these two peaks is the definitive isotopic signature for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[19] This is a primary validation of successful bromination.
-
-
Infrared (IR) Spectroscopy:
-
~3200-3050 cm⁻¹: N-H stretching vibration.
-
~1670-1690 cm⁻¹: Strong absorption band from the C=O (amide I) stretching.[19]
-
~1610-1620 cm⁻¹: C=N stretching vibration.
-
~1550-1580 cm⁻¹: Aromatic C=C stretching.
-
References
-
Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]
-
Wiley Online Library. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available at: [Link]
-
Wikipedia. (n.d.). Lehmstedt–Tanasescu reaction. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Available at: [Link]
-
Wikipedia. (n.d.). Lehmstedt-Tănăsescu-Reaktion. Available at: [Link]
-
PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
-
IJPQA. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Available at: [Link]
-
Grok. (n.d.). Niementowski quinazoline synthesis. Available at: [Link]
-
Journal of Medicinal and Organic Chemistry. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available at: [Link]
-
ResearchGate. (2026). Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. Available at: [Link]
-
Merck Index. (n.d.). Lehmstedt-Tanasescu Reaction. Available at: [Link]
-
Hindawi. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]
-
IJPRA. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Available at: [Link]
-
MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]
-
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
-
MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]
-
Taylor & Francis. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Available at: [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]
-
ResearchGate. (n.d.). The use of formamide as carbon source. Available at: [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2025). Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Available at: [Link]
-
University of Washington. (n.d.). SOP for Formamide. Available at: [Link]
-
Taylor & Francis. (2022). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110. Available at: [Link]
-
MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Available at: [Link]
-
Bentham Science. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Available at: [Link]
-
PMC. (n.d.). Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. Available at: [Link]
-
Bentham Science. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Available at: [Link]
-
Wikipedia. (n.d.). List of organic reactions. Available at: [Link]
-
Agilent. (n.d.). SAFETY DATA SHEET - Probe containing Formamide. Available at: [Link]
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
-
ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available at: [Link]
-
Merck Index. (2001). Organic Name Reactions. Available at: [Link]
-
MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
Sources
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- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
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- 19. mdpi.com [mdpi.com]
Application Note: High-Purity Synthesis of 6-bromo-7,8-dimethylquinazolin-4(3H)-one
Executive Summary & Pharmacophore Relevance
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), anticonvulsants, and antibacterial agents.[1] The specific substitution pattern of 6-bromo-7,8-dimethylquinazolin-4(3H)-one represents a high-value intermediate.[1] The 6-bromo position offers a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity, while the 7,8-dimethyl motif provides unique steric bulk and lipophilicity that can modulate binding affinity in hydrophobic pockets of target proteins (e.g., Tachykinin receptors or specific kinase domains).[1]
This application note details a robust, scalable, two-step protocol for synthesizing this scaffold starting from 2-amino-3,4-dimethylbenzoic acid.[1] Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the 3,4-dimethyl substitution pattern.
Retrosynthetic Strategy & Logic
The synthesis relies on the classical Niementowski Cyclization , but the success of this route hinges on the precise preparation of the brominated precursor.[1]
Critical Regiochemical Control
Direct bromination of a pre-formed quinazolinone is often non-selective due to the deactivating nature of the heterocycle.[1] Therefore, we employ a pre-cyclization bromination strategy .[1]
-
Substrate: 2-amino-3,4-dimethylbenzoic acid.[1]
-
Directing Effects: The amino group (
) at position 2 is a strong ortho/para activator.[1] The carboxyl group ( ) at position 1 is a meta director. -
Steric Constraints: Position 3 is blocked (Methyl). Position 6 is sterically crowded (sandwiched between
and effects, though technically ortho to ).[1] -
Result: The position para to the amino group (Position 5) is the most electronically activated and sterically accessible site. Bromination here yields 2-amino-5-bromo-3,4-dimethylbenzoic acid , which cyclizes directly to the target 6-bromo quinazolinone.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway ensuring correct regiochemistry via pre-cyclization bromination.
Experimental Protocols
Protocol A: Regioselective Bromination
Objective: Synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid. Rationale: We utilize N-Bromosuccinimide (NBS) instead of elemental bromine.[1] NBS provides a controlled source of electrophilic bromine, minimizing over-bromination and oxidation byproducts, which is critical given the electron-rich aniline moiety.[1]
Materials
| Reagent | Role | Equiv. | Notes |
| 2-amino-3,4-dimethylbenzoic acid | Substrate | 1.0 | Purity >97% recommended |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Freshly recrystallized if yellow |
| DMF (N,N-Dimethylformamide) | Solvent | 10 Vol | Anhydrous preferred |
| Water | Quench | - | Ice-cold |
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3,4-dimethylbenzoic acid (10.0 g, 60.5 mmol) in DMF (100 mL). The solution should be clear to slightly amber.[1]
-
Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add NBS (11.3 g, 63.5 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.[1] Rapid addition may lead to di-bromination impurities.[1]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[1] The starting material spot (
) should disappear, replaced by a slightly less polar product. -
Workup: Pour the reaction mixture slowly into ice-water (500 mL) with vigorous stirring. A precipitate will form immediately.[1]
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.[1][2]
-
Purification: Wash the filter cake copiously with water (3 x 100 mL) to remove residual DMF and succinimide. Dry the solid in a vacuum oven at 50°C overnight.
Protocol B: Niementowski Cyclization
Objective: Synthesis of 6-bromo-7,8-dimethylquinazolin-4(3H)-one.[1] Rationale: This step utilizes formamide as both reagent and solvent.[1][3] The high boiling point of formamide allows the reaction to reach the activation energy required for the condensation and subsequent dehydration without an external catalyst.
Materials
| Reagent | Role | Equiv. | Notes |
| 2-amino-5-bromo-3,4-dimethylbenzoic acid | Intermediate | 1.0 | From Protocol A |
| Formamide | Reagent/Solvent | 10-15 Vol | High purity (>99%) |
| Ammonium Acetate | Catalyst (Optional) | 0.1 | Accelerates reaction |
| Ethanol | Wash Solvent | - | Cold |
Procedure
-
Setup: Place the dried 2-amino-5-bromo-3,4-dimethylbenzoic acid (10.0 g) into a round-bottom flask. Add Formamide (100–150 mL).[1]
-
Thermal Activation: Attach a reflux condenser. Heat the mixture to 160–170°C using an oil bath or heating mantle.
-
Critical Control Point: Ensure the temperature exceeds 150°C. Below this, the intermediate amide forms but fails to cyclize efficiently.[1]
-
-
Reaction Time: Maintain reflux for 6–12 hours. The suspension usually dissolves to form a solution, then precipitates the product as the reaction proceeds (due to the lower solubility of the quinazolinone).
-
Completion: Monitor by LC-MS. Look for the mass shift
(Br isotopes).[1] -
Workup: Cool the mixture to approx. 80°C. Carefully add Ethanol (50 mL) to the hot mixture (this aids in crystallizing the product and removing formamide impurities). Allow to cool to room temperature, then chill to 0°C.
-
Filtration: Filter the crude solid.
-
Purification: Recrystallize from DMF/Water or Acetic Acid if high purity (>99%) is required for biological assays.[1]
Process Workflow & Troubleshooting
Figure 2: End-to-end process flow for the synthesis.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete precipitation | DMF is highly soluble in water, but if the volume is too high, it solubilizes the product.[1] Increase the water:DMF ratio to 10:1 during quench. |
| Sticky Gum in Step 2 | Formamide polymerization | Formamide can decompose at >180°C. Keep temp strictly between 160-170°C. Use fresh formamide.[1] |
| Incomplete Cyclization | Temperature too low | The ring closure is endothermic.[1] If LC-MS shows M+18 mass (uncyclized amide), increase temp or add catalytic Ammonium Acetate.[1] |
| Product Coloration | Oxidation | Quinazolinones can trap trace iodine/bromine.[1] Wash the final solid with 5% sodium thiosulfate solution during filtration.[1] |
Characterization Standards
To validate the synthesis, the following spectral features must be observed.
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI+):
-
Expected
: 253.0 and 255.0 (1:1 ratio due to isotopes).[1]
-
References
-
BenchChem. Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[1][3] (Accessed 2023).[1]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde (Analogous bromination conditions). Org.[1][2][4][5] Synth. 2012, 89, 34-43.[1]
-
National Institutes of Health (PMC). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.[1] (Discusses Niementowski variations).
-
ChemicalBook. 2-Amino-5-bromo-3-methylbenzoic acid Synthesis Protocols. (Precursor analog data).[1]
Sources
- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
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- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
Application Note: Unraveling the Reaction Mechanism of NBS Bromination of 3,4-Dimethylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3,4-Dimethylanthranilic acid is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] The introduction of a bromine atom into its structure via bromination can provide a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling and its ability to effect bromination through different mechanistic pathways, primarily free-radical substitution and electrophilic aromatic substitution.[2][3][4][5] The choice of reaction conditions, such as the presence or absence of a radical initiator and the polarity of the solvent, dictates the reaction's outcome.[6][7] This application note provides a detailed exploration of the reaction mechanisms of NBS bromination of 3,4-dimethylanthranilic acid, offering insights into predicting and controlling the reaction's regioselectivity. A comprehensive experimental protocol is also provided to guide researchers in the practical application of this transformation.
Mechanistic Pathways: A Dichotomy of Reactivity
The bromination of 3,4-dimethylanthranilic acid with NBS can proceed through two primary mechanistic routes: free-radical bromination at the benzylic positions of the methyl groups or electrophilic aromatic substitution on the benzene ring. The prevailing pathway is highly dependent on the reaction conditions.
Free-Radical Bromination (Wohl-Ziegler Reaction)
In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or upon exposure to UV light, the reaction is expected to proceed via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[8][9][10][11] This pathway leads to the selective bromination of the benzylic C-H bonds of the methyl groups, which are weaker than the C-H bonds of the aromatic ring.[12]
The mechanism involves three key stages:
-
Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•).[13][14]
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 3,4-dimethylanthranilic acid. This abstraction forms a resonance-stabilized benzylic radical.[14][15] This benzylic radical then reacts with a molecule of Br2, which is present in a low, steady concentration generated from the reaction of NBS with trace amounts of HBr, to yield the brominated product and a new bromine radical, which continues the chain reaction.[8][16][17]
-
Termination: The reaction is terminated when two radicals combine.
Regioselectivity in Free-Radical Bromination:
The two methyl groups on the aromatic ring present two potential sites for benzylic bromination. The relative stability of the resulting benzylic radicals will influence the regioselectivity. While both are secondary benzylic radicals, electronic effects from the other substituents on the ring could lead to a preferential abstraction from one methyl group over the other. However, in many cases, a mixture of the two possible monobrominated isomers (4-(bromomethyl)-3-methylanthranilic acid and 3-(bromomethyl)-4-methylanthranilic acid) is expected. Over-bromination to form dibrominated products can also occur, particularly with an excess of NBS.[7]
Diagram of the Free-Radical Bromination Mechanism:
Caption: Free-radical bromination of 3,4-dimethylanthranilic acid.
Electrophilic Aromatic Substitution
In the absence of a radical initiator and often in a polar solvent, NBS can act as a source of an electrophilic bromine species.[6] This leads to electrophilic aromatic substitution (EAS) on the electron-rich benzene ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the amino group (-NH2), the carboxylic acid group (-COOH), and the two methyl groups (-CH3).
-
-NH2 group: A strongly activating, ortho, para-directing group.[18][19][20]
-
-COOH group: A deactivating, meta-directing group.[18][19][20]
-
-CH3 groups: Weakly activating, ortho, para-directing groups.[18][19][20]
Predicting the Site of Electrophilic Bromination:
The powerful activating and directing effect of the amino group is expected to dominate the regioselectivity of the reaction.[21] The positions ortho and para to the amino group are C-3 and C-5. The C-3 position is already substituted with a methyl group. Therefore, the most likely position for electrophilic bromination is the C-5 position, which is para to the amino group and ortho to the C-4 methyl group. The deactivating effect of the carboxylic acid group will further disfavor substitution at the positions ortho to it (C-3 and C-1, with C-1 being the attachment point of the carboxyl group itself).
Diagram of Directing Group Effects:
Caption: Summary of substituent directing effects.
Experimental Protocol: Bromination of 3,4-Dimethylanthranilic Acid
This protocol provides a general procedure that can be adapted for either selective benzylic bromination or electrophilic aromatic bromination by modifying the reaction conditions as described.
Materials and Equipment:
-
3,4-Dimethylanthranilic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) for radical reaction
-
Acetonitrile (CH3CN) or Carbon Tetrachloride (CCl4) - Caution: CCl4 is a known carcinogen and ozone-depleting substance; use in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acetonitrile is a less toxic alternative.
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Safety Precautions:
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with gloves and safety glasses.
-
3,4-Dimethylanthranilic acid: May cause skin and eye irritation.
-
AIBN: Thermally unstable and can decompose exothermically. Store in a cool place and avoid heating without solvent.
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Carbon tetrachloride is highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood.
Procedure for Benzylic Bromination (Wohl-Ziegler):
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylanthranilic acid (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours. The completion of the reaction can sometimes be visually indicated by the succinimide byproduct floating on top of the CCl4.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Procedure for Electrophilic Aromatic Bromination:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylanthranilic acid (1.0 eq) in a polar solvent such as acetonitrile or DMF.[3]
-
Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (1.0 eq) portion-wise with stirring.
-
Reaction: Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow Diagram:
Caption: General experimental workflow for NBS bromination.
Data Summary Table
| Parameter | Benzylic Bromination (Wohl-Ziegler) | Electrophilic Aromatic Substitution |
| Key Reagent | NBS, Radical Initiator (AIBN/BPO) | NBS |
| Solvent | Non-polar (e.g., CCl4, Benzene) | Polar (e.g., CH3CN, DMF)[3] |
| Temperature | Reflux | 0°C to room temperature |
| Primary Product | Benzylic bromides (mixture of isomers likely) | 5-Bromo-3,4-dimethylanthranilic acid |
| Mechanism | Free-radical chain reaction[8][10][13] | Electrophilic Aromatic Substitution[6] |
Conclusion
The NBS bromination of 3,4-dimethylanthranilic acid is a versatile reaction that can be directed towards either benzylic bromination or electrophilic aromatic substitution by careful selection of reaction conditions. Understanding the underlying mechanistic principles is crucial for predicting and controlling the regioselectivity of the transformation. For the synthesis of benzylic bromides, which are valuable intermediates for further C-C bond formation, a free-radical pathway should be employed using a radical initiator in a non-polar solvent. Conversely, to introduce a bromine atom onto the aromatic ring, an electrophilic substitution pathway in a polar solvent without a radical initiator is the preferred method. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize the NBS bromination of 3,4-dimethylanthranilic acid in their synthetic endeavors.
References
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Allylic Substitution Reaction: Mechanism, Examples & Tips - Vedantu. (n.d.). Retrieved from [Link]
-
Benzylic Bromination - Chemistry Steps. (2024, February 10). Retrieved from [Link]
-
Wohl–Ziegler bromination - Wikipedia. (n.d.). Retrieved from [Link]
-
Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19). Retrieved from [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022, April 8). Retrieved from [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7). Retrieved from [Link]
-
10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.). Retrieved from [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26). Retrieved from [Link]
-
NBS: Radical Bromination - YouTube. (2021, May 24). Retrieved from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16). Retrieved from [Link]
-
Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide - ResearchGate. (2025, August 6). Retrieved from [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry. (2011, June 10). Retrieved from [Link]
-
N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Directing Groups in SE Ar. (n.d.). Retrieved from [Link]
-
Directing Effects - ChemTalk. (2024, May 13). Retrieved from [Link]
-
Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. (n.d.). Retrieved from [Link]
-
Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium … - ResearchGate. (n.d.). Retrieved from [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (2023, October 13). Retrieved from [Link]
-
Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Retrieved from [Link]
-
Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution - Wipf Group. (n.d.). Retrieved from [Link]
-
Activating and Deactivating Groups - Chemistry Steps. (2026, January 29). Retrieved from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
-
Succinimidation by N-bromosuccinimide of N,N-dimethylamido and N,N-dimethylamino groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
-
RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing). (n.d.). Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (n.d.). Retrieved from [Link]
-
The bromination of anthranilic acid. - SciSpace. (n.d.). Retrieved from [Link]
-
Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
-
Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. (n.d.). Retrieved from [Link]
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Retrieved from [Link]
-
-
NBS | PDF. (n.d.). Retrieved from [Link]
-
-
Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH. (2012, December 7). Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. suru-chem.com [suru-chem.com]
- 5. 9. NBS | PDF [slideshare.net]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 16. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. orgosolver.com [orgosolver.com]
- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 19. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Improving yield of 2-amino-5-bromo-3,4-dimethylbenzoic acid synthesis
Technical Support Center: Optimization of 2-Amino-5-Bromo-3,4-Dimethylbenzoic Acid Synthesis
Executive Summary
Target Molecule: 2-Amino-5-bromo-3,4-dimethylbenzoic acid CAS Registry Number: [Not widely assigned, derivative of 50419-58-4] Primary Application: Key intermediate for FGFR inhibitors (e.g., Erdafitinib analogs) and kinase inhibitor scaffolds.[1]
This guide addresses the critical bottleneck in the synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid: the regioselective bromination of the 2-amino-3,4-dimethylbenzoic acid precursor.[1] While the amino group directs ortho/para, the presence of the C3-methyl group blocks the ortho position, theoretically favoring the C5 para position.[1] However, the electron-rich nature of the substrate makes it prone to oxidation (tar formation) and poly-bromination, leading to yield losses.[1]
Module 1: The "Gold Standard" Protocol (HBr/DMSO Route)
Based on industrial patent methodologies (US 9,662,316 B2; WO 2015/163485).[1]
Why this route? It avoids the use of elemental bromine (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Amino-3,4-dimethylbenzoic acid | 1.0 | Substrate (SM) |
| HBr (48% aq.) | 1.05 - 1.1 | Bromine Source |
| DMSO | 10 Vol | Solvent & Co-oxidant |
| Water | 10 Vol | Quench/Precipitation |
Step-by-Step Workflow
-
Dissolution: Charge 2-amino-3,4-dimethylbenzoic acid (1.0 eq) into a reactor containing DMSO (10 volumes relative to SM mass). Stir until fully dissolved.
-
Checkpoint: Ensure the solution is clear. Turbidity indicates impurities in the SM.[1]
-
-
Controlled Addition: Add Hydrobromic acid (48% aq., 1.05 eq) dropwise.
-
CRITICAL CONTROL POINT (CCP): Maintain internal temperature between 20°C and 30°C . Do not allow it to exceed 35°C. The reaction is exothermic; rapid addition will cause local overheating and side-product formation (purple/black tars).[1]
-
-
Reaction: Stir the mixture at ambient temperature (20–25°C) for 12–16 hours (Overnight).
-
Monitoring: Check by LC-MS.[1] The SM peak (M+H ~166) should disappear, replaced by Product (M+H ~244/246 doublet).
-
-
Workup & Isolation:
-
Cool the mixture to 15°C.
-
Slowly add Water (10 volumes) over 30 minutes. The product will precipitate as a solid.[1]
-
Stir the slurry for 1 hour to ensure maximum recovery.
-
-
Filtration: Filter the solid. Wash the cake with water (
volumes) to remove residual DMSO and acid.[1] -
Drying: Dry under vacuum at 50°C.
Module 2: Alternative "Mild" Protocol (NBS Route)
Recommended for small-scale (<10g) or high-purity requirements.[1]
Why this route? N-Bromosuccinimide (NBS) allows for precise stoichiometry, minimizing over-bromination risks.[1]
-
Dissolution: Dissolve SM (1.0 eq) in DMF (10 volumes).
-
Cooling: Cool solution to 0–5°C.
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Note: Keep dark if possible (wrap flask in foil) to prevent radical side reactions, though electrophilic substitution is dominant here.[1]
-
-
Quench: Pour into ice water. Adjust pH to ~4-5 with dilute NaOH if necessary to maximize precipitation (Isoelectric point).[1]
Module 3: Troubleshooting Center
Visualizing the Logic Flow
Figure 1: Decision tree for diagnosing yield and purity issues during bromination.
Symptom-Cause-Solution Table
| Symptom | Probable Root Cause | Corrective Action |
| Product is Dark Purple/Black | Oxidation of Amino Group. The electron-rich aniline ring oxidized before bromination occurred.[1] Usually caused by high temperature or fast addition of oxidant. | 1. Ensure internal temp stays <30°C.2. Degas solvents (remove |
| Low Yield (No Precipitate) | Solubility Issue. The product is an amino acid (zwitterion).[1] In highly acidic DMSO/Water mixtures, it may remain soluble as the hydrobromide salt.[1] | 1. Adjust pH of the filtrate to ~4.0–5.0 (Isoelectric point) using 2N NaOH.2. Product should crash out. |
| Starting Material Remains | Stalled Reaction. The C3-methyl group provides steric hindrance, slowing the attack at C5. | 1. Do not add more reagent immediately.[1] Stir longer (up to 24h).2. If still stalled, add 0.1 eq extra HBr/NBS. |
| Double Mass (+158 amu) | Over-bromination. Bromine added at C6 (rare) or N-bromination. | 1. Strictly control stoichiometry (1.05 eq max).2. Use NBS method for better control. |
Frequently Asked Questions (FAQs)
Q1: Can I use Acetic Acid instead of DMSO? A: Yes, Glacial Acetic Acid is a common solvent for brominations.[1] However, the product (as a hydrobromide salt) often forms a thick slurry that is hard to stir.[1] DMSO keeps the reaction homogeneous until water is added, ensuring better regioselectivity.[1]
Q2: My product is a sticky gum, not a solid. What happened? A: You likely added water too fast to the DMSO solution.[1]
-
Fix: Re-dissolve the gum in a minimum amount of warm DMSO or Methanol. Add water dropwise with vigorous stirring to encourage crystal growth rather than amorphous crashing.[1]
Q3: How do I confirm the bromine is at position 5 and not 6? A: 1H NMR is definitive.
-
C5-Br (Target): You will see a singlet (or meta-coupled doublet) for the aromatic proton at C6.[1]
-
C6-Br (Impurity): The aromatic proton would be at C5.[1]
-
Key Indicator: The C5 position is para to the amino group.[1] The shift of the remaining aromatic proton will confirm the substitution pattern.[1] In the target molecule, the remaining proton (at C6) is ortho to the carboxyl group and meta to the amino group, typically shifting it downfield (~7.8–8.0 ppm).[1]
References
-
Takeda Pharmaceutical Company Limited. (2016).[1] Fused Heterocyclic Compound. US Patent 9,662,316 B2.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1]
- Source of the HBr/DMSO protocol.
-
Takeda Pharmaceutical Company Limited. (2015).[1] Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive allosteric modulator. WO Patent 2015/163485 A1.
-
Confirms the use of 2-amino-5-bromo-3,4-dimethylbenzoic acid as a key intermediate.[1]
-
-
Mitchell, R. H., et al. (1979).[1] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.[1]
- Foundational text for the NBS/DMF methodology.
Sources
Technical Support Center: Regioselectivity in the Bromination of 3,4-Dimethylbenzoic Acid
Welcome to the Technical Support Center for the bromination of 3,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common regioselectivity issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Regioselectivity
The bromination of 3,4-dimethylbenzoic acid presents a classic regioselectivity challenge in organic synthesis. The substitution pattern on the aromatic ring is governed by the directing effects of three substituents: two activating methyl groups and one deactivating carboxylic acid group. Understanding the interplay of these electronic and steric factors is paramount to achieving the desired product isomer. This guide will provide the foundational knowledge and practical advice to control the outcome of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of bromination on 3,4-dimethylbenzoic acid, and what are the expected major and minor products?
There are three possible positions for electrophilic aromatic bromination on the 3,4-dimethylbenzoic acid ring: C2, C5, and C6.
-
Position C2: Ortho to the C3-methyl group and meta to the C4-methyl and carboxyl groups.
-
Position C5: Ortho to the C4-methyl group and meta to the C3-methyl and carboxyl groups.
-
Position C6: Ortho to the carboxyl group and meta to both methyl groups.
The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[1] In electrophilic aromatic substitution reactions on polysubstituted benzenes, the most powerful activating group generally dictates the position of substitution.[2] Therefore, the methyl groups will have the dominant directing influence.
The primary products expected are:
-
Major Product: 6-Bromo-3,4-dimethylbenzoic acid. Bromination at the C6 position is electronically favored as it is ortho to the C1-carboxyl group (a meta-director) and para to the C3-methyl group (an ortho, para-director).
-
Minor Products:
-
2-Bromo-3,4-dimethylbenzoic acid: Bromination at the C2 position is ortho to the C3-methyl group.
-
5-Bromo-3,4-dimethylbenzoic acid: Bromination at the C5 position is ortho to the C4-methyl group.
-
Steric hindrance from the adjacent methyl group at C3 may slightly disfavor substitution at the C2 position compared to the C5 position.
Q2: How do the directing effects of the carboxyl and methyl groups influence the regioselectivity of this reaction?
The directing effects are a result of the substituents' ability to donate or withdraw electron density from the aromatic ring, which in turn stabilizes or destabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack.[1][2]
-
Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring through an inductive effect.[3] This increased electron density makes the ring more nucleophilic and reactive towards electrophiles. They stabilize the arenium ion, particularly when the positive charge is on the carbon atom bearing the methyl group (ortho and para positions).
-
Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects.[4] This makes the ring less nucleophilic. It destabilizes the arenium ion, especially at the ortho and para positions, thus directing incoming electrophiles to the meta position where this destabilization is less pronounced.
In the case of 3,4-dimethylbenzoic acid, the activating effect of the two methyl groups outweighs the deactivating effect of the carboxylic acid, making the ring more reactive than benzene itself and directing the substitution primarily to the positions activated by the methyl groups.
Q3: What is benzylic bromination, and why is it a potential side reaction?
Benzylic bromination is a radical substitution reaction that occurs at the carbon atom directly attached to an aromatic ring (the benzylic position).[5][6] In 3,4-dimethylbenzoic acid, the methyl groups provide benzylic hydrogens that can be abstracted by a bromine radical.
This becomes a significant side reaction when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light.[2][7] These conditions favor a free-radical mechanism over the ionic mechanism of electrophilic aromatic substitution.[1] The resulting products would be 3-(bromomethyl)-4-methylbenzoic acid and 4-(bromomethyl)-3-methylbenzoic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield of desired bromo-3,4-dimethylbenzoic acid | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst. 4. Product loss during workup. | 1. Increase reaction time and monitor by TLC. 2. Optimize temperature; for Br₂/FeBr₃, gentle heating may be required. 3. Use fresh, anhydrous FeBr₃. 4. Ensure proper pH adjustment during extraction to protonate the carboxylic acid for efficient extraction into the organic layer. |
| Formation of significant amounts of dibrominated products | The aromatic ring is highly activated by the two methyl groups, leading to a second bromination. | 1. Use a milder brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of a Brønsted acid (e.g., H₂SO₄) instead of Br₂/FeBr₃.[8] 2. Carefully control the stoichiometry by adding the brominating agent slowly and using no more than one equivalent. |
| Presence of benzylic bromination products | Reaction conditions favor a radical mechanism (e.g., use of NBS with a radical initiator or light). | 1. To favor aromatic bromination, use Br₂ with a Lewis acid catalyst (e.g., FeBr₃) and perform the reaction in the dark.[8] 2. If using NBS for aromatic bromination, ensure the absence of radical initiators and light. The presence of an acid catalyst will promote the electrophilic pathway. |
| Difficulty in separating isomeric products | The similar polarity of the 2-bromo, 5-bromo, and 6-bromo isomers makes separation by standard column chromatography challenging. | 1. Optimize the solvent system for column chromatography (e.g., using a gradient of hexane/ethyl acetate with a small amount of acetic acid). 2. Consider fractional crystallization of the crude product or its methyl ester derivative. |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination for the Synthesis of 6-Bromo-3,4-dimethylbenzoic Acid
This protocol is designed to favor the electrophilic aromatic substitution pathway.
Materials:
-
3,4-dimethylbenzoic acid
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃), anhydrous
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10% aqueous)
-
Sodium hydroxide solution (1 M aqueous)
-
Hydrochloric acid (2 M aqueous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Add anhydrous iron(III) bromide (0.1 eq) to the solution.
-
Cool the mixture in an ice bath.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer with water and then extract the product into the aqueous phase using 1 M sodium hydroxide.
-
Separate the aqueous layer and acidify with 2 M hydrochloric acid until a precipitate forms.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 6-bromo-3,4-dimethylbenzoic acid.
Protocol 2: Deliberate Benzylic Bromination (for reference and understanding the side reaction)
This protocol is designed to favor the radical-mediated benzylic bromination.
Materials:
-
3,4-dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Sodium bicarbonate solution (saturated aqueous)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylbenzoic acid (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of 3-(bromomethyl)-4-methylbenzoic acid and 4-(bromomethyl)-3-methylbenzoic acid, which can be purified by column chromatography.
Visualizing the Reaction Pathways
Directing Effects on 3,4-Dimethylbenzoic Acid
Caption: Electrophilic attack on 3,4-dimethylbenzoic acid.
Competing Reaction Pathways: Aromatic vs. Benzylic Bromination
Caption: Conditions determine aromatic vs. benzylic bromination.
References
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]
-
Manac Inc. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 8.7 An Explanation of Substituent Effects. Retrieved from [Link]
Sources
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- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Purification of 5-bromo-3,4-dimethylanthranilic Acid
Welcome to the technical support center for the purification of 5-bromo-3,4-dimethylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of 5-bromo-3,4-dimethylanthranilic acid.
Q1: What is the ideal solvent for recrystallizing 5-bromo-3,4-dimethylanthranilic acid?
A1: The ideal recrystallization solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or are insoluble at all temperatures.[1][2] For an aromatic carboxylic acid like 5-bromo-3,4-dimethylanthranilic acid, polar protic solvents are often a good starting point. Based on the properties of the closely related 5-bromoanthranilic acid, which is moderately soluble in alcohol and freely soluble in acetone, a mixed solvent system is often optimal.[3] An ethanol/water or acetone/water mixture typically provides the necessary solubility gradient. The optimal ratio must be determined experimentally, but starting with dissolving the compound in a minimum of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy is a standard approach.[1]
Q2: What are the likely impurities in my crude 5-bromo-3,4-dimethylanthranilic acid?
A2: Impurities largely depend on the synthetic route. If synthesized via bromination of 3,4-dimethylanthranilic acid, you might encounter unreacted starting material or over-brominated products (e.g., dibromo- derivatives).[4][5] If the synthesis involves other precursors, residual starting materials and side-products from those reactions could be present.[6] Colored impurities, often polymeric byproducts, are also common in aromatic compound syntheses.[1]
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly, leading to a supersaturated state where the solute's solubility is lower than the freezing point of the pure compound. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool much more slowly.[7] Using a solvent pair can also help mitigate this issue.
Q4: My final yield is very low. What are the common causes and solutions?
A4: Low yield is a frequent issue in recrystallization. The most common causes are:
-
Using too much solvent: This keeps a significant portion of your product dissolved even at low temperatures.[8] To fix this, always use the minimum amount of near-boiling solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form during a hot filtration step, product is lost. Ensure your funnel and receiving flask are pre-heated.[1]
-
Incomplete cooling: A significant amount of product can remain in the mother liquor if not cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath can maximize crystal formation.[8]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[8]
Q5: How can I verify the purity of my recrystallized product?
A5: Purity verification is a critical, self-validating step.[1]
-
Melting Point Analysis: A pure compound will have a sharp melting point that is higher than the crude material. A broad melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should ideally show a single spot, and impurities present in the crude lane should be absent or significantly diminished in the recrystallized lane.[9][10]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure sample will show a single major peak, with impurity peaks being significantly reduced or eliminated compared to the crude sample.[11][12]
Recrystallization Workflow
Caption: General workflow for the recrystallization of 5-bromo-3,4-dimethylanthranilic acid.
Detailed Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| No Crystals Form Upon Cooling | 1. Insufficient Saturation: Too much solvent was added, preventing the solution from becoming saturated upon cooling.[8] | Solution: Gently boil off a portion of the solvent to increase the concentration of the solute. Re-cool the solution. This brings the solution closer to its saturation point at lower temperatures. |
| 2. Slow Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming. | Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous pure batch.[7] These actions provide a surface for ordered molecular arrangement to begin. | |
| Compound "Oils Out" | 1. High Solute Concentration & Rapid Cooling: The rate of precipitation exceeds the rate of crystal lattice formation. | Solution: Reheat the mixture until the oil fully dissolves. Add a small amount (5-10% more) of hot solvent and allow the solution to cool much more slowly (e.g., by insulating the flask). This provides the necessary time for molecules to arrange into an ordered crystal lattice. |
| 2. Inappropriate Solvent: The melting point of the compound may be below the boiling point of the chosen solvent. | Solution: Consider a lower-boiling point solvent or a solvent pair. Adding a "poorer" solvent in which the compound is less soluble can lower the overall dissolution temperature required. | |
| Colored Impurities in Crystals | 1. Adsorption of Impurities: Highly polar, colored impurities have adsorbed onto the surface of the growing crystals. | Solution: Before hot filtration, add a small amount of activated charcoal (1-2% of solute weight) to the hot solution and boil for a few minutes.[1] The charcoal's high surface area adsorbs the colored impurities, which are then removed during the hot filtration step. |
| Low Recovery / Yield | 1. Premature Crystallization: The solution cooled during hot filtration, causing product to crystallize in the filter paper/funnel. | Solution: Use a stemless or short-stemmed funnel and pre-heat the funnel and receiving flask with hot solvent or in an oven before filtration. This maintains the temperature of the solution above its saturation point during transfer.[1] |
| 2. Incomplete Crystallization: Significant product remains dissolved in the mother liquor. | Solution: After the solution has cooled slowly to room temperature, place the flask in an ice-water bath for at least 30 minutes. This further decreases the solubility of the product, maximizing the yield of solid crystals.[8] |
Experimental Protocol: Recrystallization of 5-bromo-3,4-dimethylanthranilic acid
This protocol provides a robust starting point. Optimization may be required based on the specific impurity profile of your crude material.
Solvent Selection
The choice of solvent is the most critical step. An ideal solvent should have the properties listed in the table below. Ethanol/water is a good starting point for this compound class.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Rationale |
| Ethanol/Water | High | Low | Ethanol dissolves the organic compound, while water acts as an anti-solvent. This allows for fine-tuning of solubility to achieve a high recovery. |
| Acetone | High | Moderate | Acetone is a strong solvent for many organic compounds.[3] It may not provide a sufficient solubility difference between hot and cold unless used in a pair with an anti-solvent like water or hexanes. |
| Isopropanol | Moderate-High | Low | Similar to ethanol but less volatile. Can be a good alternative if ethanol proves too strong a solvent. |
Step-by-Step Methodology
-
Dissolution: Place the crude 5-bromo-3,4-dimethylanthranilic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or your chosen primary solvent) while heating and stirring until the solid just dissolves.[2]
-
Hot Water Addition: While keeping the solution hot, add hot water dropwise until the solution turns faintly and persistently cloudy (the cloud point). Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, add a small spatula tip of activated charcoal, and gently swirl. Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: Pre-heat a filtration setup (stemless funnel with fluted filter paper and a clean Erlenmeyer flask). Quickly pour the hot solution through the filter paper to remove insoluble impurities and charcoal.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (use the same ethanol/water ratio as your recrystallization mixture) to remove any adhering mother liquor.[7]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the crude material. Analyze purity via TLC or HPLC.[9][13] For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is often effective for visualizing acidic aromatic compounds. A bromocresol green stain can be used for specific visualization of acidic spots.[14]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- PW 01: recrystallization - E-learning.
- Recrystallization1.
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
- Recrystallization.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
-
5-Bromoanthranilic acid - SIELC Technologies. Available at: [Link]
-
5-Bromoanthranilic Acid. DrugFuture. Available at: [Link]
-
Thin Layer Chromatography (TLC) - AGA Analytical. Available at: [Link]
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Synthesis of some new quinazoline derivatives and their biological evaluation. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
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5-Bromoanthranilic Acid 98.0%(HPLC) - PureSynth. Available at: [Link]
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Supplementary Material. Available at: [Link]
-
(PDF) 5-Bromoanthranil - ResearchGate. Available at: [Link]
-
The bromination of anthranilic acid. - SciSpace. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. Available at: [Link]
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Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies - ChemRxiv. Available at: [Link]
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2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
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recrystalization of 5-bromovanillin , Hive Chemistry Discourse. Available at: [Link]
-
Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor - Rsc.org. Available at: [Link]
-
Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. - ResearchGate. Available at: [Link]
-
synthesis and pharmacological screening of n- substituted anthranilic acid derivatives - International Journal of Drug Development & Research. Available at: [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
-
4-Bromo-3,5-dimethylaniline | C8H10BrN | CID 12383117 - PubChem. Available at: [Link]
-
4 - SAFETY DATA SHEET. Available at: [Link]
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5-Bromo-4-chloro-3-indolyl phosphate - Wikipedia. Available at: [Link]
-
5-Bromo-3-methylhexanoic acid | C7H13BrO2 | CID 57176078 - PubChem. Available at: [Link]
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Technical Support Center: Synthetic Strategies for 3,4-Dimethyl-Substituted Benzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3,4-dimethyl-substituted benzoic acids. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions (FAQs) related to the chemical manipulation of these sterically hindered building blocks. The presence of a methyl group at the 3-position (ortho to the carboxyl group) presents significant steric challenges that can impede common transformations like amidation and esterification by shielding the electrophilic carbonyl carbon from nucleophilic attack.[1] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my amide coupling reactions with 3,4-dimethylbenzoic acid consistently low-yielding, and how can I improve them?
A1: The primary cause of low yields is steric hindrance. The methyl group at the 3-position physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents like DCC or EDC/HOBt often fail or provide poor yields because the activated species they form is not reactive enough to overcome this spatial blockade, especially when paired with a bulky or poorly nucleophilic amine.[2][3]
Troubleshooting & Optimization Strategy:
-
Choice of Coupling Reagent is Critical: For sterically demanding substrates, high-reactivity coupling reagents are essential. These reagents generate highly activated esters in situ that can react efficiently despite the steric challenge.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are widely recognized for their effectiveness in difficult couplings.[4][5] HATU, which forms a highly reactive OAt-ester, is often considered the gold standard for hindered systems due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[4]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. PyAOP is particularly effective for coupling N-methylated (hindered) amino acids.[5]
-
Oxyma-Based Reagents: COMU is a newer generation reagent that forms active esters with reactivity comparable to HATU but is often more cost-effective and avoids the potentially explosive byproducts associated with benzotriazole-based reagents.[4]
-
-
Alternative Activation Methods: When standard coupling fails, converting the carboxylic acid to a more reactive intermediate can be a powerful strategy.
-
Acyl Fluorides: Acyl fluorides are excellent for hindered couplings as they behave like activated esters while minimizing steric bulk around the carbonyl group due to the small size of the fluorine atom.[6] They can be generated in situ using reagents like Cyanuric Fluoride or BTFFH under mild conditions.[6]
-
Acyl Chlorides: The most common activation method involves converting the acid to 3,4-dimethylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate can then react with the amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine. (See Q3 for a detailed protocol).
-
-
Reaction Conditions:
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with your amine nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DCM are standard choices.[3]
-
Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of epimerization if chiral centers are present.
-
| Coupling Reagent | Class | Key Advantage | Common Drawbacks |
| HATU | Uronium/Aminium | Highest reactivity for hindered systems; low racemization.[5] | High cost; benzotriazole-based (potential safety concern).[4] |
| HCTU | Uronium/Aminium | More cost-effective than HATU with similar reactivity.[4] | Benzotriazole-based. |
| COMU | Oxyma-based | High reactivity, non-explosive, water-soluble byproducts.[4] | Can be less effective than HATU for the most extreme cases. |
| PyBOP | Phosphonium | Effective for hindered couplings; avoids carcinogenic HMPA byproduct.[4] | Can lead to guanidinylation of the N-terminus if used in excess.[4] |
| Acyl Fluoride (via BTFFH) | Acyl Halide | Minimizes steric hindrance at the reaction center.[6] | Requires an additional in situ activation step. |
Q2: I'm struggling with the esterification of 3,4-dimethylbenzoic acid, especially with bulky alcohols. What are my options?
A2: Similar to amidation, direct acid-catalyzed (Fischer) esterification of 3,4-dimethylbenzoic acid is often slow and inefficient due to steric hindrance. The tetrahedral intermediate required for the reaction is destabilized by the ortho-methyl group. Forcing conditions (high temperature, strong acid) can lead to side reactions and decomposition.
Troubleshooting & Optimization Strategy:
-
Activation of the Carboxylic Acid: The most reliable methods involve activating the carboxylic acid first, bypassing the unfavorable equilibrium of the Fischer esterification.
-
Via the Acyl Chloride: This is a robust, high-yield method. First, prepare 3,4-dimethylbenzoyl chloride (see Q3), then react it with the desired alcohol in the presence of a base like pyridine. This is often the go-to method for hindered esters.
-
Yamaguchi Esterification: This method is specifically designed for the synthesis of sterically hindered esters. It involves treating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of DMAP. A modified procedure using p-toluoyl chloride can also be effective.[7]
-
Carbodiimide Coupling (Steglich Esterification): Using a coupling reagent like DCC or EDC in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate esterification under mild conditions. This is particularly useful for sensitive substrates.
-
-
Specialized Direct Methods:
-
Sulfuric Acid Method for Methyl Esters: For preparing methyl esters specifically, a classic method involves dissolving the hindered acid in 100% sulfuric acid and then pouring the solution into cold methanol.[8] This procedure forms a highly reactive acylium ion, which is readily attacked by the alcohol.
-
NBS-Catalyzed Esterification: N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of benzoic acids, including substituted variants, under mild, neat conditions (e.g., 70 °C).[9]
-
Caption: Decision workflow for esterifying 3,4-dimethylbenzoic acid.
Q3: How can I efficiently prepare 3,4-dimethylbenzoyl chloride as a reactive intermediate?
A3: The conversion of 3,4-dimethylbenzoic acid to its corresponding acyl chloride is a fundamental activation step. The standard and most reliable method uses thionyl chloride (SOCl₂) often with a catalytic amount of N,N-dimethylformamide (DMF).
Underlying Principle: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. DMF catalyzes the reaction by first reacting with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acyl-transfer agent. The subsequent reaction releases the acyl chloride, SO₂, and HCl gas.[10]
Materials:
-
3,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 3,4-dimethylbenzoic acid (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DCM, ~3-5 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The addition is often done via a dropping funnel.
-
Reaction: Gently heat the mixture to reflux (for DCM, ~40 °C; for toluene, ~80-90 °C) and maintain for 2-4 hours.[11][12] The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.
-
Work-up: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all volatile reagents are removed.
-
Product: The resulting 3,4-dimethylbenzoyl chloride is often used immediately in the next step without further purification. If purification is required, vacuum distillation can be performed.[10]
Troubleshooting:
-
Reaction Stalls: Ensure all reagents and glassware are scrupulously dry. Water will quench the thionyl chloride and hydrolyze the product.
-
Dark Coloration: Some darkening may occur, but significant charring could indicate the temperature is too high.
-
Low Yield: Ensure a slight excess of thionyl chloride is used to drive the reaction to completion.
References
- Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
- Novabiochem® Coupling reagents. Merck.
- Coupling Reagents. AAPPTEC - Peptides.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts.
- Maleš, K., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. PMC.
- Li, W., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. PMC.
- Anisovich, A. V., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
- 3,4-Diethylbenzoyl chloride - 102121-58-4. Vulcanchem.
- McCubbin, J. A., et al. (2011). Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. Journal of Organic Chemistry.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Synthesis routes of 3,4-Dimethoxybenzoyl chloride. Benchchem.
- Synthesis of 3,4-Dimethoxybenzoyl chloride. PrepChem.com.
- Lu, M., et al. (2010). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. Iranian Chemical Society.
- Foley, D., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.
- Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjug
- Ishihara, K. (2019).
- Ester synthesis by esterific
- Katritzky, A. R., et al. (2005). Activation of carboxylic acids as their active esters by means of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate.
- Mohanty, P., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research.
- US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
- Fuse, S., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC.
- CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
- ORGANIC REACTION MECHANISM. Course Hero.
- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Masson, G., et al. (2023).
- Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. Benchchem.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - US.
- Amide synthesis by acyl
- Friedel Crafts Acylation And Alkyl
- CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
- Strieth-Kalthoff, F., et al. (2018). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. PMC.
- 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073. PubChem.
- CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Benzoic acid, 3,4-dimethyl-. NIST WebBook.
- Myers, A. G., et al.
- Grote, Z. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.
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Validation & Comparative
HPLC Retention Time Guide: Brominated Dimethylbenzoic Acids
Topic: HPLC Retention Time for Brominated Dimethylbenzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Brominated dimethylbenzoic acids (Br-DMBAs) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functionalized macrocycles. Their analysis is complicated by the presence of multiple positional isomers (regioisomers) that exhibit subtle differences in hydrophobicity and pKa.
This guide provides a technical comparison of HPLC retention behaviors for these compounds. It synthesizes experimental data from dimethylbenzoic acid (DMBA) baselines and brominated benzoate derivatives to establish a definitive separation protocol. We focus on the causality of retention —specifically the interplay between the hydrophobic bromine substituent, steric "ortho-effects," and mobile phase pH.
Mechanistic Basis of Separation
To optimize retention time (
-
Hydrophobicity (Log P): The addition of a bromine atom significantly increases lipophilicity compared to the non-brominated dimethylbenzoic acid scaffold.
-
Rule: Br-DMBAs elute significantly later than DMBAs.
-
-
Ionization Suppression (pH Control): These are weak acids (
). Retention is maximal when the carboxyl group is protonated (neutral).-
Rule: Mobile phase pH must be
(typically 0.1% Formic or Phosphoric acid) to prevent early elution and peak tailing.
-
-
The Ortho-Effect (Steric Hindrance): Substituents (Methyl or Bromo) in the ortho position to the carboxyl group prevent coplanarity, reducing conjugation and altering the
.-
Rule:Ortho-substituted isomers generally elute earlier than para-substituted isomers due to increased polarity/solvation access or reduced interaction with the planar C18 ligand surface.
-
Visualization: Separation Interaction Logic
Figure 1: Mechanistic interaction map showing how hydrophobicity increases retention while ortho-steric effects and ionization modulate the final elution time.
Comparative Performance Analysis
The following data synthesizes retention behaviors of the core scaffold (Dimethylbenzoic acids) and the halogenated impact (Bromobenzoic acids) to predict and validate the performance of Br-DMBAs.
Table 1: Baseline Retention of Dimethylbenzoic Acid Isomers (No Bromine)
Condition: C18 Column, MeOH/Water (Acidic), Isocratic.
| Isomer (Dimethyl) | Relative | Elution Order Logic |
| 2,6-Dimethyl | 2.8 (Fastest) | Di-ortho effect: Max steric hindrance, least interaction with C18. |
| 2,3-Dimethyl | 4.1 | Mono-ortho: Moderate steric hindrance. |
| 2,5-Dimethyl | 4.5 | Mono-ortho: Similar to 2,3 but slightly more hydrophobic surface area. |
| 3,4-Dimethyl | 6.0 (Slowest) | No ortho: Fully planar, max hydrophobic interaction. |
Table 2: Impact of Bromination on Retention
Comparison of Benzoic Acid vs. Bromobenzoic Acid (C18, Gradient).[1]
| Compound | Retention Factor ( | Shift ( | Mechanism |
| Benzoic Acid | 1.2 | - | Baseline |
| 2-Bromobenzoic | 2.8 | +1.6 | Ortho-Br: Steric bulk reduces retention relative to para. |
| 4-Bromobenzoic | 3.5 | +2.3 | Para-Br: Max hydrophobicity contribution. |
| Br-DMBA (Predicted) | > 5.0 | High | Combined lipophilicity of 2x Methyl + 1x Bromo. |
Analytical Insight: Researchers should expect Brominated Dimethylbenzoic Acids to elute significantly later than their non-brominated precursors. If a reaction mixture contains both starting material (e.g., 2,5-dimethylbenzoic acid) and product (e.g., 4-bromo-2,5-dimethylbenzoic acid), the product will be the last eluting peak in a Reversed-Phase method.
Validated Experimental Protocol
This protocol is designed to separate isomeric mixtures of brominated dimethylbenzoic acids. It uses a "Universal Acidic Gradient" to ensure robustness against slight pKa variations between isomers.
Method Parameters
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 100 mm x 2.1 mm, 1.7 µm or 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: ACN is preferred over Methanol for Br-DMBAs to prevent excessive backpressure and sharpen peaks for these hydrophobic analytes.
-
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Temperature: 40°C (Critical for mass transfer of bulky brominated molecules).
-
Detection: UV @ 240 nm (primary) and 210 nm (secondary).
Step-by-Step Gradient Workflow
Figure 2: Gradient elution profile designed to resolve early eluting polar impurities and strongly retained brominated isomers.
Troubleshooting Guide
-
Peak Tailing: Indicates secondary silanol interactions or ionization.
-
Fix: Ensure pH is < 3.0. If tailing persists, add 5mM Ammonium Formate to Mobile Phase A.
-
-
Co-elution of Isomers:
-
Fix: Switch to a Phenyl-Hexyl column. The
interactions in phenyl columns provide unique selectivity for halogenated aromatics that C18 cannot achieve based on hydrophobicity alone.
-
References
-
Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns."[2] Waters Application Notes. Link
-
Chromatography Today. "A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids." Chromatography Today. Link
-
Hanai, T. "Molecular mechanism of retention in reversed-phase high-performance liquid chromatography and classification of modern stationary phases."[3] Journal of Chromatography A. Link
-
SIELC Technologies. "Separation of 3,4-Dimethylbenzoic acid on Newcrom R1 HPLC column." SIELC Application Library. Link
Sources
A Comparative Guide to the Crystal Structure Analysis of Substituted Anthranilic Acids: From Polymorphism to Co-crystal Engineering
For researchers and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of creating safe, effective, and stable medicines. Substituted anthranilic acids, a class of compounds that includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates, are particularly illustrative of the challenges and opportunities in solid-state chemistry. Their conformational flexibility often leads to polymorphism—the ability of a compound to exist in multiple crystal forms—which can profoundly impact a drug's solubility, bioavailability, and manufacturability.
This guide provides an in-depth comparison of the crystal structures of substituted anthranilic acids, grounded in experimental data. We will dissect the causality behind experimental choices, explore the structural nuances that govern polymorphism, and detail the workflows required for a robust and self-validating analysis.
Part 1: The Impact of Conformational Polymorphism in Fenamates
The polymorphism observed in many N-aryl anthranilic acids, such as mefenamic, flufenamic, and tolfenamic acids, is primarily conformational polymorphism.[1][2] This arises from the molecule's ability to adopt different shapes, or conformations, due to rotation around single bonds. The most significant conformational flexibility in fenamates is the rotation around the N-C(aniline) bond, which dictates the dihedral angle between the two aromatic rings.[1][3] This single rotational degree of freedom is the primary reason why a single chemical entity can pack in multiple, distinct crystalline arrangements.
Tolfenamic acid, for instance, has at least nine identified polymorphic forms.[4] A redetermination of the structures of two of its common forms, I and II, revealed that while both are monoclinic and feature the same intramolecular hydrogen bond, they possess markedly different conformations.[5] The dihedral angle between the phenyl rings is 72.82° in form I, but only 44.34° in form II.[5] This significant conformational difference leads to distinct crystal packing and is even responsible for their different colors (white vs. yellow).[6]
Similarly, mefenamic acid is known to exist in at least three polymorphic forms, each containing a different molecular conformation.[7][8][9] An analysis of these forms shows that the molecule adopts a non-equilibrium conformation in the crystal phase, influenced by the balance of intermolecular interactions and packing efficiency.[3]
The existence of these polymorphs is not a trivial matter. One polymorph may be more stable, while another might be more soluble or have a faster dissolution rate, directly affecting its therapeutic efficacy.[8] Therefore, identifying and controlling the desired polymorphic form is a critical step in drug development.[6]
Comparative Crystallographic Data of Fenamate Polymorphs
The table below summarizes key structural parameters for the well-characterized polymorphs of tolfenamic and mefenamic acid, illustrating the concept of conformational polymorphism.
| Compound | Polymorph | Crystal System | Space Group | Key Dihedral Angle (°) | Supramolecular Synthon | Relative Stability |
| Tolfenamic Acid | Form I (white) | Monoclinic | P2₁/c | 72.82 | Carboxylic acid dimer | Stable form |
| Form II (yellow) | Monoclinic | P2₁/n | 44.34 | Carboxylic acid dimer | Metastable | |
| Mefenamic Acid | Form I | Monoclinic | P2₁/c | ~120.0 | Carboxylic acid dimer | Most stable at ambient |
| Form II | Triclinic | P-1 | ~68.2 | Carboxylic acid dimer | Stable at high temp. | |
| Form III | Monoclinic | P2₁/n | ~80.8 | Carboxylic acid dimer | Metastable |
Data compiled from references[3][5][6][7][9].
Caption: Conformational polymorphism in fenamates driven by bond rotation.
Part 2: The Architecture of the Crystal: Key Intermolecular Interactions
The specific conformation adopted by a molecule is just one piece of the puzzle. The way these molecules interact with each other to build the crystal lattice is equally important. In substituted anthranilic acids, the crystal packing is dominated by a consistent and predictable set of hydrogen bonds.
-
Intramolecular N-H···O Hydrogen Bond : Nearly all N-aryl anthranilic acid structures feature a strong intramolecular hydrogen bond between the amine hydrogen and one of the carboxylic acid oxygen atoms.[3][5][10] This interaction creates a stable six-membered pseudo-ring, which significantly planarizes this portion of the molecule and is a key factor in stabilizing the overall molecular conformation.[11]
-
Intermolecular O-H···O Hydrogen Bond : The most dominant intermolecular interaction is the hydrogen bond between the carboxylic acid groups of two adjacent molecules. This typically results in a highly stable, centrosymmetric dimer, known in supramolecular chemistry as the R²₂(8) graph-set motif.[12][13] This "carboxylic acid dimer" is a robust supramolecular synthon, acting as a reliable building block that directs the assembly of the crystal structure in the vast majority of polymorphs and related structures.[1][3]
Caption: Dominant hydrogen bonds governing fenamate crystal structures.
The nature and position of substituents on the aromatic rings play a crucial role in modulating the finer details of the crystal packing. Steric hindrance from bulky groups, such as the methyl and chloro groups in tolfenamic acid, directly influences the energetically favorable dihedral angle between the rings.[6] In more extreme cases, like meclofenamic acid which has two chlorine atoms adjacent to the amine bridge, the steric repulsion forces the rings into a nearly perpendicular arrangement to minimize unfavorable interactions.[6]
Part 3: The Experimental Workflow: A Self-Validating Protocol
A credible crystal structure analysis is not the result of a single experiment but a multi-step, self-validating workflow. Each step provides a piece of the puzzle, and consistency across techniques provides the necessary trustworthiness.
Objective : To unambiguously determine the three-dimensional atomic arrangement of a substituted anthranilic acid in the solid state and to characterize the bulk material's phase purity.
Step-by-Step Methodology
-
Synthesis and Purification :
-
Protocol : Substituted anthranilic acids are often synthesized via copper-catalyzed Ullmann condensation between an appropriate chlorobenzoic acid and an aniline derivative.[14][15]
-
Causality : The purity of the starting material is paramount. Impurities can inhibit crystallization or, in some cases, act as templates for the growth of undesired or metastable polymorphs. Recrystallization is often required to achieve >99% purity.
-
-
Single Crystal Growth :
-
Protocol : The most common and reliable method is slow evaporation . A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethyl acetate, ethanol, acetone) and allowed to evaporate undisturbed over several days or weeks.[5] A comprehensive screen of multiple solvents is essential, as the solvent can directly influence which polymorph nucleates.
-
Causality : Slow, controlled solvent removal provides molecules with sufficient time and mobility to arrange themselves into a low-energy, highly ordered crystalline lattice. Rapid precipitation traps molecules in a disordered or metastable state.
-
-
Single-Crystal X-ray Diffraction (SCXRD) :
-
Protocol : A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated. Sophisticated software is then used to solve the phase problem and refine the atomic positions to generate the final crystal structure.
-
Causality : This is the definitive technique for determining the precise atomic arrangement, bond lengths, and bond angles. It provides the ground truth of the molecular conformation and packing in that specific single crystal.
-
-
Bulk Phase Identification and Validation :
-
Protocol (Powder X-ray Diffraction - PXRD) : A finely ground sample of the bulk crystalline material is analyzed. The resulting diffractogram is a fingerprint of the crystal phase. This experimental pattern is then compared to the pattern simulated from the SCXRD data.
-
Causality (Trustworthiness) : This step is a critical validation. If the experimental PXRD pattern of the bulk material matches the simulated pattern from the single crystal, it confirms that the single crystal is representative of the entire batch. A mismatch would indicate that the single crystal was not the dominant phase or that a phase transformation occurred.[1]
-
Protocol (Differential Scanning Calorimetry - DSC) : A small amount of the sample is heated at a constant rate. The heat flow into or out of the sample is measured, revealing thermal events like melting points and solid-solid phase transitions.
-
Causality (Expertise) : DSC is used to determine the thermodynamic relationship between polymorphs. By observing whether a transition is endothermic or exothermic, and by cycling the temperature, one can establish the relative stability of different forms and map out their phase behavior.[1][16]
-
Caption: A self-validating workflow for crystal structure analysis.
Part 4: Engineering Interactions with Co-crystals
While polymorphism deals with different arrangements of the same molecule, the principles of crystal engineering can be extended to create multicomponent crystals, or co-crystals . This involves introducing a second, pharmaceutically acceptable molecule (a "coformer") into the crystal lattice to form new, well-defined hydrogen bonding interactions.[17]
This approach provides a powerful alternative to modifying the API itself. Instead of the typical acid-acid dimer found in fenamate polymorphs, co-crystallization can promote the formation of more robust acid-base "heterosynthons". For example, anthranilic acid forms a co-crystal with 2-amino-4,6-dimethoxypyrimidine where the carboxylic acid of anthranilic acid interacts with the aminopyrimidine ring system, creating a different and highly stable R²₂(8) motif.[12][13][18]
The primary motivation for this strategy is to systematically modify physicochemical properties. By selecting coformers with specific functional groups, it is possible to engineer crystals with improved solubility, dissolution rates, and stability, offering a rational design approach to overcoming the biopharmaceutical challenges often associated with fenamates and other BCS Class II drugs.[19]
Conclusion
The crystal structure analysis of substituted anthranilic acids is a field rich with complexity and opportunity. The inherent conformational flexibility of these molecules makes them prone to polymorphism, a critical factor that must be thoroughly investigated and controlled during drug development. A robust analytical workflow, centered on single-crystal X-ray diffraction and validated by powder XRD and thermal analysis, is essential for unambiguous characterization. By understanding the dominant intra- and intermolecular interactions that govern crystal packing, researchers can not only explain the existence of different polymorphs but also rationally design novel multicomponent crystalline forms, such as co-crystals, to optimize the physical and pharmaceutical properties of these important therapeutic agents.
References
-
Cochrane, E. J., et al. (2021). Crystal structures of tolfenamic acid polymorphic forms I and II with precise hydrogen-atom positions for nuclear magnetic resonance studies. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1153–1158. Available at: [Link]
-
Andersen, K. V., et al. (1989). Characterization of Two Polymorphic Forms of Tolfenamic Acid, N-(2-Methyl-3-chlorophenyl)anthranilic Acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1443-1447. Available at: [Link]
-
Kuleshova, J., et al. (2021). Crystal structures of two hydrazide derivatives of mefenamic acid... Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 329–334. Available at: [Link]
-
Vodyanoy, V. Y., et al. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega, 7(21), 17796–17807. Available at: [Link]
-
Bhardwaj, R. M., et al. (2022). Effect of Homologation on the Polymorphism of Anthranilic Acids. Crystal Growth & Design, 22(9), 5293-5303. Available at: [Link]
-
Bhardwaj, R. M., et al. (2022). Effect of Homologation on the Polymorphism of Anthranilic Acids. Crystal Growth & Design. Available at: [Link]
-
Mei, X., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. Available at: [Link]
-
Zahedi-Tabrizi, M., & Bargi, M. (2017). Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives. Journal of Chemical Reviews, 7(23), 53-66. Available at: [Link]
-
Nakapan, N., et al. (2022). Prediction of Mefenamic Acid Crystal Shape by Random Forest Classification. ResearchGate. Available at: [Link]
-
Bhardwaj, R. M., et al. (2021). Effect of Substitution on the Polymorphism of 4-Phenylamino-benzoic Acids. Crystal Growth & Design. Available at: [Link]
-
Belov, K. V., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Pharmaceutics, 14(11), 2276. Available at: [Link]
-
Thanigaimani, K., et al. (2008). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). Acta Crystallographica Section E, 64(Pt 1), o107–o108. Available at: [Link]
-
Thanigaimani, K., et al. (2007). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxy-pyrimidine-anthranilic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o107-8. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4044, Mefenamic Acid. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3371, Flufenamic Acid. Available at: [Link]
-
Thanigaimani, K., et al. (2008). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). ResearchGate. Available at: [Link]
-
Belov, K. V., et al. (2019). Determination of Preferred Conformations of Mefenamic Acid in DMSO by NMR Spectroscopy and GIAO Calculation. AIP Conference Proceedings, 2063, 040007. Available at: [Link]
-
Wikipedia contributors. (2023, December 19). Tolfenamic acid. Wikipedia. Available at: [Link]
-
Kumar, A., et al. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 10(8), 2695-2701. Available at: [Link]
-
López-Mejías, V., et al. (2012). Conformational Polymorphism in a Non-steroidal Anti-inflammatory Drug, Mefenamic Acid. Crystal Growth & Design, 12(8), 4195–4202. Available at: [Link]
-
Gagniere, E., et al. (2016). Cocrystallization with flufenamic acid: comparison of physicochemical properties of two pharmaceutical cocrystals. CrystEngComm, 18(30), 5709-5717. Available at: [Link]
-
Ganaie, M. A., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. ResearchGate. Available at: [Link]
-
Utami, P. I., et al. (2019). Multicomponent crystals of mefenamic acid–tromethamine with improved dissolution rate. Marmara Pharmaceutical Journal, 23(2), 296-306. Available at: [Link]
-
Asath Bahadur, S., & Raj, S. A. (2012). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4628-4636. Available at: [Link]
-
Som, P. (2014). The Synthesis of Anthranilic Acid, Tryptophan, and Sulfenyl Chloride Analogues, and Enzymatic Studies. Georgia State University ScholarWorks. Available at: [Link]
-
Joshi, J., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 359-362. Available at: [Link]
-
Wikipedia contributors. (2023, November 27). Anthranilic acid. Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6121. Available at: [Link]
-
Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available at: [Link]
-
Berg, O. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet Open Archive. Available at: [Link]
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- 6. Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 14. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 2-Amino-5-bromo-3,4-dimethylbenzoic acid
Executive Summary & Risk Context
2-Amino-5-bromo-3,4-dimethylbenzoic acid is a functionalized benzoic acid derivative commonly employed as an intermediate in the synthesis of pharmaceutical pharmacophores. While often categorized under generic "Warning" labels, its specific structural motifs—an acidic carboxyl group combined with a basic amine and a halogen—dictate a specialized safety approach.
The Core Hazard: The primary risk is not acute toxicity, but rather irritation and sensitization . As a fine organic powder, this compound poses a high risk of entrainment in airflow (dusting), leading to respiratory and ocular irritation (H335, H319). Furthermore, the presence of the amino group suggests potential for long-term sensitization, necessitating strict dermal isolation.
Hazard Statements (GHS Classifications):
Personal Protective Equipment (PPE) Matrix
Rationale: This matrix is designed not just for the solid compound, but for the solvents (e.g., DMSO, Methanol) likely used to dissolve it.
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12mm)(Inner: 4 mil) | Why Nitrile? Latex is permeable to many organic acids. Nitrile provides superior chemical resistance. Why Double? The outer glove protects against physical abrasion and gross contamination; the inner glove maintains a clean barrier during doffing. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+ Impact Rated) | Why not Safety Glasses? Fine powders can bypass the side shields of standard glasses. Goggles provide a seal against airborne dust and potential splashes once the solid is dissolved. |
| Respiratory | N95 / P100 Respirator (If outside Fume Hood) | Critical: If weighing < 10 mg on an open balance, static charge can disperse particles. If a certified fume hood is unavailable, respiratory protection is mandatory to prevent H335 (respiratory irritation). |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Why Sleeves? The gap between the glove cuff and lab coat wrist is the most common exposure point. Tyvek sleeves bridge this gap. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol utilizes a Self-Validating System : Each step includes a check to ensure the previous step was successful before moving forward.
Phase A: Preparation & Weighing
-
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Causality: Halogenated aromatic powders are prone to high static charge, causing "jumping" of particles during transfer.
-
-
The "Transfer" Zone: Line the balance pan with a darker weighing paper or foil.
-
Validation: The white powder is easily visible against a dark background, allowing immediate detection of spills.
-
-
Weighing: Transfer the solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Phase B: Solubilization (The High-Risk Moment)
Most accidents occur here because the hazard shifts from "Solid Irritant" to "Solution Permeator."
-
Solvent Selection: If dissolving in DMSO or DMF, be aware that these solvents are carrier solvents —they can transport the dissolved bromide compound through intact skin.
-
Splash Defense: Lower the fume hood sash to the lowest working height (approx. 6 inches) before adding solvent.
-
Dissolution: Add solvent slowly down the side of the vessel to minimize aerosol generation.
Phase C: Decontamination
-
Dry Wipe: If powder is spilled, do not wet it immediately. Wetting can create a corrosive sludge. Wipe with a dry Chem-Wipe first.
-
Wet Clean: Follow with a detergent-water wipe, then a solvent (ethanol) wipe.
Waste Disposal Strategy
Critical Logistical Note: The presence of the Bromine (Br) atom dictates the waste stream.
-
Solid Waste: Dispose of contaminated weighing papers, gloves, and solid residue in Solid Hazardous Waste .
-
Liquid Waste: Must go into Halogenated Organic Waste .
-
Warning: Do not mix with "Non-Halogenated" solvents (like pure Acetone/Methanol waste) as this increases disposal costs and violates EPA/RCRA segregation protocols.
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. The "Zero-Contact" operational workflow for handling halogenated benzoic acid derivatives, emphasizing the transition from solid handling to halogenated waste disposal.
References
-
BLD Pharm. (n.d.). SDS for 2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[1][3] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Benzoic Acid Derivatives. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
